Tizaterkib
Description
oral inhibitor of ERK1 and ERK2
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIGNZUDBVLTLU-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CN3C[C@@H](N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097416-76-5 | |
| Record name | AZD-0364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097416765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R)-7-(3,4-difluorobenzyl)-6-(methoxymethyl)-2-{5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl}-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIZATERKIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO9KX45QIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Tizaterkib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizaterkib (formerly known as AZD0364 and ATG-017) is a potent, selective, and orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is a primary driver of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like BRAF and RAS, is a hallmark of numerous human cancers. This compound's targeted inhibition of ERK1/2 presents a promising therapeutic strategy for tumors harboring these mutations and those that have developed resistance to upstream inhibitors. This document provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor that specifically targets the serine/threonine kinases ERK1 and ERK2.[1] By binding to the ATP-binding pocket of these enzymes, this compound prevents their phosphorylation and subsequent activation.[1] This blockade of ERK1/2 activity halts the downstream phosphorylation of numerous substrates, effectively shutting down the MAPK/ERK signaling pathway.[1] The consequence of this inhibition is a reduction in tumor cell proliferation and survival, particularly in cancer cells where the MAPK pathway is constitutively active.[1][2]
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. This compound acts at the terminal kinase step of this pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Assay Type | Target | Cell Line | IC50 / GI50 (nM) | Reference |
| Biochemical Assay | ERK2 | - | 0.66 | [1] |
| p-p90RSK Cellular Assay | ERK1/2 | A375 | 5.73 | [1] |
| Cell Proliferation (GI50) | - | A375 | 60 | [3] |
| Cell Proliferation (GI50) | - | Calu-6 | 200 | [3] |
| Xenograft Model | Cancer Type | Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| A375 | Melanoma | BRAF V600E | 50 mg/kg QD | 100% (regression) | [4] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 50 mg/kg QD | 100% (regression) | [4] |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 50 mg/kg QD | 68% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
ERK2 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ERK2.
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), recombinant active ERK2 enzyme, and a suitable substrate like myelin basic protein (MBP).
-
Compound Addition: Add serial dilutions of this compound or DMSO as a vehicle control to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., at a concentration close to the Km for ERK2).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate, or a luminescence-based assay like the ADP-Glo™ Kinase Assay which measures ADP production.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis for ERK Pathway Inhibition
Western blotting is used to assess the phosphorylation status of ERK and its downstream targets in cells treated with this compound.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., A375, Calu-6) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2 or 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated p90RSK (p-p90RSK), and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and determine the GI50 (the concentration that causes 50% inhibition of cell growth).
Conclusion
This compound is a highly potent and selective inhibitor of ERK1/2 with a well-defined mechanism of action. By targeting the terminal kinases in the MAPK signaling pathway, it effectively suppresses the proliferation and survival of cancer cells driven by this pathway. Preclinical data demonstrates its efficacy in both in vitro and in vivo models, particularly those with BRAF and KRAS mutations. The ongoing clinical development of this compound will further elucidate its therapeutic potential in various solid tumors and hematological malignancies. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and advance the clinical application of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
The Role of the MAPK/ERK Pathway in Tizaterkib's Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tizaterkib (ATG-017) is a potent and selective, orally bioavailable inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2). As the terminal kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. The MAPK/ERK pathway is frequently hyperactivated in a multitude of human cancers due to mutations in upstream components like RAS and BRAF, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of the MAPK/ERK pathway in the efficacy of this compound, with a focus on its preclinical anti-tumor activity. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates representative data from other well-characterized ERK1/2 inhibitors, Ulixertinib (BVD-523) and SCH772984, to illustrate the anticipated efficacy profile of this drug class. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are provided to support further research and development.
Introduction: The MAPK/ERK Pathway in Oncology
The RAS-RAF-MEK-ERK cascade, commonly known as the MAPK/ERK pathway, is a pivotal intracellular signaling pathway that transduces signals from a wide array of extracellular stimuli to regulate fundamental cellular processes. In oncology, activating mutations in genes such as KRAS, NRAS, and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth, proliferation, and survival, thereby driving tumorigenesis in a significant portion of human cancers.
This compound is an inhibitor of ERK1 and ERK2, the final kinases in this cascade. By targeting the most distal kinase in the pathway, this compound has the potential to overcome resistance mechanisms that can arise from upstream inhibitors (e.g., BRAF or MEK inhibitors) which can be bypassed by pathway reactivation. Preclinical studies have indicated that this compound is effective in inhibiting the viability of tumor cell lines in vitro and tumor growth in vivo.[1]
This compound's Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the unphosphorylated, inactive form of ERK1 and ERK2. This binding prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK, thereby blocking the activation of ERK1/2 and the subsequent phosphorylation of its downstream substrates. This leads to the inhibition of ERK-dependent signaling and results in the suppression of tumor cell proliferation and survival.
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Quantitative Efficacy Data (Representative)
While specific preclinical data for this compound is emerging from clinical trial disclosures, detailed quantitative data from head-to-head preclinical studies are not yet widely published. To provide a framework for the expected potency of ERK1/2 inhibitors, the following tables summarize publicly available data for Ulixertinib and SCH772984 in various cancer cell lines and in vivo models.
In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents representative IC50 values for ERK1/2 inhibitors in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Genotype | IC50 (nM) | Reference |
| SCH772984 | A375 | Melanoma | BRAF V600E | 4 | [2] |
| SCH772984 | LOX | Melanoma | BRAF V600E | <500 | [3] |
| SCH772984 | HCT116 | Colorectal Cancer | KRAS G13D | 1500 | [4] |
| Ulixertinib | BT40 | Pediatric Low-Grade Glioma | BRAF V600E | 62.7 | [5] |
| Ulixertinib | A375 | Melanoma | BRAF V600E | Data not specified | [6] |
| Ulixertinib | MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | Data not specified | [7] |
Note: This table presents representative data for ERK1/2 inhibitors other than this compound to illustrate the expected range of potency. The specific IC50 values for this compound may vary.
In Vivo Tumor Growth Inhibition
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents. The table below summarizes representative tumor growth inhibition (TGI) data for ERK1/2 inhibitors.
| Compound | Xenograft Model | Cancer Type | Dosing | TGI (%) | Reference |
| Ulixertinib | A375 | Melanoma | 50 mg/kg, twice daily | 71 | [6] |
| Ulixertinib | A375 | Melanoma | 100 mg/kg, twice daily | 99 | [6] |
| Ulixertinib | CHLA136 | Neuroblastoma | 50 mg/kg, daily | Significant inhibition | [8] |
| SCH772984 | LOX | Melanoma | 25 mg/kg | Robust inhibition | [3] |
Note: This table presents representative data for ERK1/2 inhibitors other than this compound. The specific TGI for this compound may differ. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to evaluate the efficacy of ERK1/2 inhibitors like this compound.
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is for assessing the inhibition of ERK1/2 phosphorylation in cancer cells following treatment with an ERK inhibitor.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Cell culture medium and supplements
-
ERK1/2 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the ERK inhibitor for the desired time (e.g., 1-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a compound.[9][10][11][12]
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
ERK1/2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ERK inhibitor. Include a vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ERK inhibitor in a subcutaneous xenograft mouse model.[13][14][15][16]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line (e.g., A375)
-
Matrigel (optional)
-
ERK1/2 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ERK inhibitor (e.g., by oral gavage) and the vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by Western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.
Mandatory Visualizations
Experimental Workflow for Efficacy Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of an ERK inhibitor.
Logic of Combination Therapy
Preclinical studies have shown that this compound has synergistic effects when combined with other targeted therapies or immunotherapies.[3][7]
Caption: The rationale for combining this compound with other MAPK pathway inhibitors.
Conclusion
This compound, as a selective ERK1/2 inhibitor, represents a promising therapeutic strategy for a broad range of cancers characterized by a hyperactivated MAPK/ERK pathway. By targeting the terminal kinases in this critical signaling cascade, this compound has the potential to provide a durable anti-tumor response and overcome resistance to upstream inhibitors. The representative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the efficacy of this compound and other ERK1/2 inhibitors. As more specific data on this compound becomes available from ongoing clinical trials, the understanding of its full therapeutic potential will continue to evolve.
References
- 1. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay [protocols.io]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Rise of Tizaterkib: A Technical Deep Dive into the AstraZeneca-Antengene ERK1/2 Inhibitor
Shanghai, China & Cambridge, UK - Tizaterkib (formerly AZD0364, now ATG-017), a potent and selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), is carving a niche in the landscape of targeted oncology therapeutics. Initially discovered and developed by AstraZeneca, the global rights for the development, manufacturing, and commercialization of this promising agent have been secured by Antengene, a commercial-stage biopharmaceutical company. This guide provides a comprehensive technical overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism and development pathway for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an ATP-competitive inhibitor that targets the terminal kinases of the RAS/MAPK signaling pathway, a critical cellular cascade frequently dysregulated in over 30% of human cancers. By inhibiting ERK1/2, this compound aims to block tumor cell proliferation and survival. Preclinical studies have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents. Currently, this compound is being evaluated in the Phase I "ERASER" clinical trial for patients with advanced solid tumors and hematological malignancies.
Mechanism of Action: Targeting the RAS/MAPK Pathway
The RAS/MAPK pathway is a cornerstone of intracellular signaling, transducing signals from cell surface receptors to regulate a multitude of cellular processes. Mutations in upstream components like RAS and BRAF are common oncogenic drivers. This compound's strategic intervention at the level of ERK1/2 offers a potential therapeutic solution for tumors harboring these mutations.
Figure 1: Simplified RAS/RAF/MEK/ERK Signaling Pathway and this compound's Point of Inhibition.
Preclinical Development and Quantitative Data
A robust preclinical data package underpins the clinical development of this compound, demonstrating its potent and selective activity in various cancer models.
In Vitro Activity
This compound has shown potent inhibition of ERK1/2 kinase activity and cellular proliferation in a range of cancer cell lines with RAS/MAPK pathway alterations.
| Parameter | Value | Cell Line | Mutation | Reference |
| ERK2 Biochemical IC50 | 0.66 nM | - | - | [1] |
| p90RSK Phosphorylation IC50 | 5.73 nM | A375 | BRAFV600E | [1] |
| Cellular Proliferation GI50 | 59 nM | A375 | BRAFV600E | [2] |
| Cellular Proliferation GI50 | 173 nM | Calu-6 | KRASQ61K | [2] |
| Cellular Proliferation GI50 | 320 nM | A549 | KRASG12S | [2] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
In Vivo Efficacy in Xenograft Models
In vivo studies using human tumor xenograft models in immunodeficient mice have demonstrated significant anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted therapies like the MEK inhibitor selumetinib.
| Animal Model | Treatment | Dosing | Outcome | Reference |
| A375 (BRAFV600E) Xenograft | This compound Monotherapy | 50 mg/kg QD | 70% tumor regression | [3] |
| Calu-6 (KRASQ61K) Xenograft | This compound Monotherapy | 15 mg/kg QD | 93% tumor growth inhibition | [4] |
| Calu-6 (KRASQ61K) Xenograft | This compound Monotherapy | 50 mg/kg QD | 49% tumor regression | [4] |
| A549 (KRASG12S) Xenograft | This compound Monotherapy | 50 mg/kg QD | 68% tumor growth inhibition | [3] |
| A549 (KRASG12S) Xenograft | This compound + Selumetinib | 25 mg/kg each | 28% tumor regression | [4] |
QD: Once daily.
Clinical Development: The ERASER Trial
The first-in-human clinical evaluation of this compound is the Phase I ERASER trial (NCT04305249), a multi-center, open-label study in patients with advanced solid tumors and hematological malignancies.[5][6]
ERASER Trial Design
The study employs a dose-escalation and dose-expansion design to assess the safety, pharmacokinetics, and preliminary efficacy of this compound as both a monotherapy and in combination with the anti-PD-1 antibody, nivolumab.[6][7]
Figure 2: High-level workflow of the ERASER Phase I clinical trial.
Preliminary Clinical Data
Initial results from the dose-escalation phase in patients with solid tumors were presented at the 2024 ASCO Annual Meeting.[8]
| Dose Level | DLTs Observed | Efficacy | Adverse Events |
| 20 mg BID | None | ORR: 4.8% (1 patient) | Consistent with other ERK pathway inhibitors (gastrointestinal, skin, and ocular) |
| Stable Disease: 38% (8 patients) |
BID: Twice daily; DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose; ORR: Objective Response Rate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the development of this compound.
ERK1/2 Biochemical Kinase Assay (ATP Competition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK1/2 kinases.
Protocol:
-
Reagents: Purified recombinant ERK1 or ERK2 enzyme, myelin basic protein (MBP) as a substrate, ATP, and the test compound (this compound).
-
Procedure: The assay is typically performed in a 96-well or 384-well plate format.
-
A reaction mixture containing the kinase, substrate, and varying concentrations of this compound is prepared in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., 33P-γ-ATP, or in a system where ADP production is measured).
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated, and the amount of phosphorylated substrate (or ADP produced) is quantified.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines of interest are cultured in their recommended media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (typically 72 hours).
-
Quantification: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®) that quantifies the number of viable cells.
-
Data Analysis: The results are normalized to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., A549, Calu-6) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally (e.g., via gavage) at specified doses and schedules (e.g., once or twice daily). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion and Future Directions
This compound represents a promising targeted therapy for cancers driven by the RAS/MAPK pathway. Its development, from the initial discovery by AstraZeneca to the ongoing clinical trials led by Antengene, showcases a strategic approach to oncology drug development. The preliminary clinical data are encouraging, and the identification of a maximum tolerated dose allows for further investigation in dose-expansion cohorts. Future studies will likely focus on refining the patient populations that will benefit most from this compound, both as a monotherapy and in combination with other agents, particularly immunotherapies. The comprehensive data generated from these studies will be pivotal in defining the future role of this potent ERK1/2 inhibitor in the oncology treatment paradigm.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Item - Supplementary materials and methods from AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ERASER - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Antengene To Present One Oral and Four Abstracts at ASCO 2024 [prnewswire.com]
Tizaterkib (C₂₄H₂₄F₂N₈O₂): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Potent and Selective ERK1/2 Inhibitor
Abstract
Tizaterkib, also known as AZD0364 and ATG-017, is an orally bioavailable, potent, and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). With the molecular formula C₂₄H₂₄F₂N₈O₂, this compound has emerged as a promising therapeutic candidate in oncology and potentially other indications. This compound is an ATP-competitive inhibitor that targets a key node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to mutations in upstream genes like BRAF and KRAS.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed methodologies for key experiments, aimed at researchers, scientists, and drug development professionals.
Introduction
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by activating mutations in BRAF and RAS genes, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer.[2][4] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the development of resistance is common.[5] this compound, by directly targeting the terminal kinases ERK1 and ERK2, offers a potential strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[5] Developed by AstraZeneca and now being advanced by Antengene, this compound is currently in Phase I clinical trials for advanced solid tumors and hematological malignancies.[6][7]
Physicochemical Properties and Structure
This compound is a complex heterocyclic molecule with the systematic IUPAC name (6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄F₂N₈O₂ | [3] |
| Molecular Weight | 494.51 g/mol | [3] |
| InChIKey | HVIGNZUDBVLTLU-MRXNPFEDSA-N | [1] |
| SMILES | CC1=CN=C(N=C1C2=CN3C--INVALID-LINK--COC)NC5=CC=NN5C | [1] |
Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[3] By binding to the ATP-binding pocket of these serine/threonine kinases, it prevents their phosphorylation of downstream substrates.[1] This leads to the suppression of the MAPK/ERK-mediated signal transduction pathway, ultimately inhibiting ERK-dependent tumor cell proliferation and survival.[1]
Caption: this compound inhibits the MAPK pathway by targeting ERK1/2.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated high potency against ERK2 in biochemical assays and strong anti-proliferative activity in cancer cell lines with MAPK pathway mutations.[5][6]
| Assay | IC₅₀ | Cell Lines | Reference |
| ERK2 Mass Spectrometry Assay | 0.6 nM | - | [6] |
| A375 phospho-p90RSK Assay | 5.7 nM | A375 (BRAF V600E) | [6] |
| Cellular Potency (antiproliferative) | 6 nM | A375 (BRAF V600E) | [5] |
| Antiproliferative Activity | - | A549, H2122, H2009, Calu-6 (KRAS mutant) | [6] |
This compound exhibits excellent kinase selectivity. In a panel of 353 kinases, at a concentration of 1 µM, only 14 kinases showed greater than 80% inhibition, with many of these being part of ERK-coupled assays.[8]
In Vivo Efficacy in Xenograft Models
In preclinical xenograft models using human cancer cell lines, this compound has shown dose- and time-dependent modulation of ERK1/2 signaling biomarkers, leading to tumor regression in sensitive BRAF- and KRAS-mutant models.[2][3]
| Model | Treatment | Dose | Outcome | Reference |
| Calu-6 (KRAS Q61H) | Monotherapy | 15 mg/kg QD | 93% tumor growth inhibition | [8] |
| Calu-6 (KRAS Q61H) | Monotherapy | 50 mg/kg QD | 49% tumor regression | [8] |
| A549 (KRAS G12S) | Combination with Selumetinib (MEK inhibitor) | 25 mg/kg QD (this compound) + 25 mg/kg BID (Selumetinib) | Significant tumor regressions | [2] |
Clinical Development
This compound (as ATG-017) is being evaluated in a Phase I, multi-center, open-label study (ERASER, NCT04305249) in patients with advanced solid tumors and hematological malignancies.[7] The study consists of two modules: monotherapy and combination therapy with the PD-1 inhibitor nivolumab.[7][9]
Phase I Trial (NCT04305249) Preliminary Results
A first-in-human, dose-escalation study enrolled 21 patients with solid tumors harboring activating alterations in the RAS-MAPK pathway.[10]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 20mg BID (continuous dosing) | [10] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea and retinopathy (at 40mg BID); Grade 3 acneiform dermatitis and Grade 2 blurred vision (at 30mg BID) | [10] |
| Common Treatment-Emergent Adverse Events (TEAEs) | Gastrointestinal, skin, and ocular adverse events | [10] |
| Pharmacokinetics | Exposure increased proportionally between 5mg and 30mg BID. Doses ≥20mg BID achieved target concentrations for effective ERK inhibition. | [10] |
| Efficacy | One partial response (mesonephric-like ovarian adenocarcinoma with KRAS G12V mutation); 8 patients with stable disease. | [10] |
Experimental Protocols
Detailed, step-by-step protocols for proprietary assays are often not fully disclosed in public literature. The following sections provide a summary of the methodologies based on available information.
In Vitro Kinase and Cell-Based Assays
ERK2 Mass Spectrometry Assay: The inhibitory activity of this compound against ERK2 was likely determined using a mass spectrometry-based assay that measures the phosphorylation of a substrate peptide by the kinase. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity.[6]
Cell Proliferation Assay (Sytox Green Endpoint):
-
Seed KRAS-mutant NSCLC cell lines (e.g., A549, H2122, H2009, Calu-6) in 384-well plates and culture for 18-24 hours.[6]
-
Treat cells with increasing concentrations of this compound (and/or Selumetinib for combination studies) in a matrix format.[6]
-
Incubate for 3 days, ensuring untreated wells reach approximately 80% confluency.[6]
-
Determine the live cell number using a Sytox Green endpoint, a fluorescent dye that stains nucleic acids in cells with compromised plasma membranes (i.e., dead cells).[6]
Caption: Workflow for in vitro cell proliferation assay.
In Vivo Xenograft Studies
Tumor Growth Inhibition and Regression Studies:
-
Implant human cancer cells (e.g., A549, Calu-6) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a volume of approximately 200-300 mm³.[6]
-
Randomize animals into treatment and control groups.[6]
-
Administer this compound (e.g., 25 mg/kg QD) and/or other agents (e.g., Selumetinib 25 mg/kg BID) via peroral route.[6]
-
Measure tumor volumes twice weekly.[6]
-
At the end of the study, tumors may be harvested for biomarker analysis (e.g., Western blot for p-ERK, p-RSK).
Clinical Trial Protocol (NCT04305249)
Study Design: A Phase I, open-label, dose-escalation and dose-expansion study.[7]
-
Module A (Monotherapy): Patients with advanced solid tumors or hematological malignancies with activating RAS-MAPK pathway alterations. A 3+3 dose-escalation design was used with continuous dosing.[7][10]
-
Module B (Combination Therapy): this compound in combination with nivolumab (480 mg Q4W). A 28-day treatment cycle is used, with this compound initially given continuously.[7][11]
Key Inclusion Criteria:
-
Age ≥ 18 years.[9]
-
Documented activating alteration of the RAS-MAPK pathway.[9]
-
Histological or cytological confirmation of a solid tumor.[9]
-
At least one measurable lesion.[7]
-
ECOG performance status of 0 or 1.[7]
Primary Outcome Measures:
-
Incidence of Dose-Limiting Toxicities (DLTs).[11]
-
Incidence of Treatment-Emergent Adverse Events (TEAEs).[11]
Caption: Overview of the ERASER Phase I clinical trial design.
Implications and Future Directions
This compound represents a significant advancement in the targeted therapy of cancers with hyperactivated MAPK signaling. Its high potency and selectivity, coupled with oral bioavailability, make it a promising clinical candidate. The preclinical data strongly support its efficacy in BRAF- and KRAS-mutant cancers, both as a monotherapy and in combination with MEK inhibitors.[2] The initial clinical data from the Phase I trial are encouraging, establishing a manageable safety profile and demonstrating early signs of clinical activity.[10]
Future research will likely focus on:
-
Combination Therapies: Exploring combinations with other targeted agents and immunotherapies to enhance efficacy and overcome resistance. The ongoing combination study with nivolumab is a key step in this direction.[7]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound.
-
Expansion to Other Indications: Investigating the potential of this compound in other diseases where the MAPK pathway is implicated. A recent study has already shown its potential in mitigating noise-induced hearing loss by modulating the immune response.[12]
Conclusion
This compound is a potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and a strong preclinical rationale for its development as an anticancer agent. Early clinical data support its continued investigation in patients with advanced malignancies. The comprehensive data presented in this guide underscore the potential of this compound to become a valuable therapeutic option for patients with cancers driven by the MAPK pathway. Further clinical studies will be crucial to fully elucidate its efficacy and safety profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. BRAF and KRAS mutations in metastatic colorectal cancer: future perspectives for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. pubs.acs.org [pubs.acs.org]
Tizaterkib: A Technical Guide to its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tizaterkib (formerly AZD0364 and ATG-017) is an orally bioavailable, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a significant portion of human cancers due to mutations in upstream components like BRAF and RAS, making it a prime target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, efficacy in various cancer models, and the methodologies of key experimental procedures.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both ERK1 and ERK2.[1] This binding prevents the phosphorylation of ERK1/2 substrates, thereby inhibiting the downstream signaling events of the MAPK pathway.[1] The consequence is the suppression of ERK-dependent tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound robustly inhibits the phosphorylation of ERK1/2 target substrates and MAPK pathway-dependent gene transcription in cancer models with BRAF and KRAS mutations.[1]
Below is a diagram illustrating the mechanism of action of this compound within the MAPK signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Oral Administration of Tizaterkib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizaterkib (formerly AZD0364, also known as ATG-017) is an orally bioavailable, potent, and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical serine/threonine kinases that act as terminal nodes in the RAS/RAF/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][3] This pathway is frequently hyperactivated in a wide array of human cancers due to mutations in upstream components like RAS and BRAF, leading to uncontrolled cell proliferation and survival.[1] By inhibiting ERK1/2, this compound effectively blocks this signaling cascade, resulting in the suppression of tumor cell growth.[1] Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors, in various cancer models.[4][5]
Mechanism of Action
This compound specifically targets and binds to ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates.[1] This inhibition of the MAPK/ERK pathway leads to a reduction in cell proliferation and survival in cancer cells where this pathway is constitutively active.[1]
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: Efficacy of Orally Administered this compound in a Mouse Model of Noise-Induced Hearing Loss
| Mouse Strain | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome Measure | Result | Reference |
| FVB/NJ | This compound | 0.5 | Twice daily for 3 days | Auditory Brainstem Response (ABR) Threshold Shift | Average protection of 20-25 dB SPL | [6],[3] |
| FVB/NJ | This compound | 25 | Twice daily for 3 days | Auditory Brainstem Response (ABR) Threshold Shift | Significant protection with no known deleterious side effects | [3] |
Table 2: Efficacy of Orally Administered this compound in Mouse Cancer Models
| Mouse Model | Cancer Type | Treatment | Dose (mg/kg) | Dosing Schedule | Outcome Measure | Result | Reference |
| NCI-H358 CDX | Non-Small Cell Lung Cancer (NSCLC) | This compound + Abemaciclib | 25 | Not specified | Tumor Volume | Synergistic tumor growth inhibition | [4] |
| A549 (KRAS G12S) CDX | Non-Small Cell Lung Cancer (NSCLC) | This compound + Selumetinib | 25 (this compound) | QD (this compound) | Tumor Volume | 28% tumor regression | [4] |
| EL4 Syngeneic T cell Lymphoma CDX | T cell Lymphoma | This compound + Anti-PD-L1 | Not specified | Not specified | Tumor Volume | Synergistic tumor growth inhibition | [4] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Noise-Induced Hearing Loss
This protocol is adapted from a study investigating the otoprotective effects of this compound.[3][6]
1. Materials:
- This compound (ATG-017)
- Vehicle (e.g., sterile water or a suitable suspension vehicle)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- FVB/NJ mice
2. Animal Handling and Dosing:
- All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- Mice are acclimated for at least one week prior to the experiment.
- This compound is prepared in the chosen vehicle at the desired concentration (e.g., for a 0.5 mg/kg dose in a 20g mouse, prepare a solution that delivers the dose in a volume of approximately 100-200 µL).
- Administer this compound or vehicle control via oral gavage.
- For the hearing loss model, treatment was initiated 24 hours after noise exposure and continued twice daily for three days.[3]
3. Experimental Workflow Diagram
Caption: Workflow for the oral administration of this compound in a noise-induced hearing loss mouse model.
Protocol 2: General Protocol for Oral Administration of this compound in Mouse Xenograft Cancer Models
This protocol provides a general framework for administering this compound in cancer models, based on preclinical data.[4]
1. Materials:
- This compound (ATG-017)
- Vehicle: A common vehicle for oral gavage of hydrophobic compounds in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though solubility of this compound in this specific vehicle should be confirmed.
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Immunocompromised mice (e.g., nude or NSG mice) bearing human tumor xenografts (e.g., NCI-H358, A549).
2. Animal Handling and Dosing:
- All procedures must be approved by the institutional animal care and use committee (IACUC).
- Tumor cells are implanted subcutaneously into the flanks of the mice.
- When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- Prepare this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
- Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 25 mg/kg) and schedule (e.g., once daily, QD).
- Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
3. Experimental Workflow Diagram
References
- 1. Antengene Presents Compelling Preclinical Data on Two Programs at the Society for Immunotherapy of Cancer (SITC) Annual Meeting on November 12, 2021 [prnewswire.com]
- 2. This compound (ATG-017) / AstraZeneca, Antengene [delta.larvol.com]
- 3. Antengene Receives U.S. FDA Clearance of IND Application for Phase I Trial of Small Molecule ERK1/2 Inhibitor ATG-017 in Patients with Advanced Solid Tumors [prnewswire.com]
- 4. antengene.com [antengene.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols for Tizaterkib (ATG-017) in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of Tizaterkib (also known as AZD0364 and ATG-017) for in vivo studies, based on available preclinical data. This compound is a potent and selective oral inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the RAS/MAPK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver in various human cancers.[4]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound observed in various preclinical in vivo models. These values can serve as a starting point for designing new experiments.
| Animal Model | Application | Dosage | Dosing Schedule | Route of Administration | Observed Effect | Reference |
| Mouse (A375 & Calu-6 xenografts) | Oncology | 50 mg/kg | Once daily for 21 days | Oral | Significant tumor growth inhibition (100%) and regression.[1][5] | [1][5] |
| Mouse (Calu-6 xenograft) | Oncology | 15 mg/kg | Once daily | Oral | 93% tumor growth inhibition.[2] | [2] |
| Mouse (Calu-6 xenograft) | Oncology | 50 mg/kg | Once daily | Oral | 49% tumor regression.[2] | [2] |
| Mouse (A549 xenograft) | Oncology | 50 mg/kg | Once daily for 20 days | Oral | 68% tumor growth inhibition.[5] | [5] |
| FVB/NJ Mouse | Noise-Induced Hearing Loss | 0.5 mg/kg/bw | Twice daily for 3 days | Oral | Minimum effective dose for otoprotection. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols based on methodologies from published preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a typical study to evaluate the antitumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model:
- Culture human cancer cell lines (e.g., A375 melanoma, Calu-6 or A549 non-small cell lung cancer) under standard conditions.[5]
- Utilize immunodeficient mice (e.g., BALB/c nude) for tumor implantation.
2. Tumor Implantation:
- Harvest cancer cells during their exponential growth phase.
- Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject the cell suspension (typically 5 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
3. Tumor Growth and Group Randomization:
- Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).
- Measure tumor volume using calipers (Volume = (Length x Width²)/2).
- Randomize mice into treatment and control groups with comparable mean tumor volumes.
4. Formulation and Administration of this compound:
- This compound is an orally bioavailable compound.[1]
- Prepare a formulation suitable for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water.
- Administer this compound orally at the desired dose (e.g., 15-50 mg/kg) once or twice daily. The control group should receive the vehicle only.
5. Monitoring and Endpoint:
- Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week) as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[5]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like p-ERK, Ki67).[1]
6. Data Analysis:
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Protocol 2: Otoprotection Study in a Noise-Induced Hearing Loss Model
This protocol is adapted from a study investigating the protective effects of this compound against noise-induced hearing loss.
1. Animal Model:
- Use a mouse strain susceptible to noise-induced hearing loss (e.g., FVB/NJ).
2. Auditory Brainstem Response (ABR) Baseline Measurement:
- Before noise exposure, measure the baseline hearing thresholds of the mice using ABR to ensure normal hearing.
3. Noise Exposure:
- Expose the mice to a calibrated noise level for a specific duration (e.g., 100 dB SPL for 2 hours) to induce hearing loss.
4. This compound Administration:
- Prepare this compound for oral administration as described in Protocol 1.
- Begin treatment at a defined time point after noise exposure (e.g., 24 hours).
- Administer the drug at the desired dosage (e.g., 0.5 mg/kg) twice daily for a set period (e.g., 3 days).
5. Post-Treatment ABR Measurement:
- At a specified time after the final treatment (e.g., 2 weeks), re-measure ABR thresholds to assess the degree of hearing recovery and permanent threshold shift.
6. Histological and Molecular Analysis:
- After the final ABR, cochleae can be harvested for histological analysis to examine hair cell survival and synaptic integrity, or for molecular analysis to assess the expression of inflammatory markers.
Disclaimer: These notes are intended for informational purposes for research professionals. The provided dosages and protocols are derived from preclinical studies and may not be directly translatable to all experimental conditions or to human use. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Clinical Investigation of Tizaterkib in Combination with Nivolumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and procedural guidelines for the clinical investigation of Tizaterkib (ATG-017), a selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), in combination with nivolumab, a human programmed death receptor-1 (PD-1) blocking antibody. This document is intended for researchers, scientists, and drug development professionals involved in oncology clinical trials. The combination of an ERK1/2 inhibitor with a PD-1 inhibitor is a promising strategy to overcome resistance to immune checkpoint inhibitors (ICIs) and enhance anti-tumor immunity. Preclinical data have suggested a synergistic effect between these two classes of drugs, providing a strong rationale for their clinical evaluation in patients with advanced solid tumors.[1][2][3][4][5]
This compound targets the MAPK/ERK pathway, which is frequently hyperactivated in various cancers and plays a crucial role in tumor cell proliferation and survival.[5][6] Nivolumab, an immune checkpoint inhibitor, restores T-cell mediated anti-tumor activity by blocking the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) expressed by tumor cells.[7][8]
This document outlines the protocol for a Phase I clinical trial, a summary of available clinical data, and detailed methodologies for key experiments.
Signaling Pathways
This compound (ERK1/2 Inhibitor) Signaling Pathway
This compound is a potent and selective inhibitor of ERK1 and ERK2, which are terminal kinases in the RAS-MAPK signaling cascade.[5] This pathway, when dysregulated, is a key driver of oncogenesis in over 30% of human cancers.[5] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.
Nivolumab (PD-1 Inhibitor) Signaling Pathway
Nivolumab is a monoclonal antibody that targets the PD-1 receptor on activated T-cells.[7][8] Tumor cells can express PD-L1, which binds to PD-1 and inactivates the T-cell, allowing the tumor to evade the immune system. Nivolumab blocks this interaction, restoring the T-cell's ability to recognize and kill tumor cells.
Clinical Trial Protocol: The ERASER Study (NCT04305249)
The "ERASER" study (NCT04305249) was a Phase I, multi-center, open-label clinical trial designed to evaluate the safety and preliminary efficacy of this compound (ATG-017) as a monotherapy and in combination with nivolumab in patients with advanced solid tumors and hematological malignancies.[9][10] The study was terminated due to a reprioritization of the sponsor's pipeline.[9]
Study Design and Objectives
The trial consisted of two main modules:
-
Module A: this compound Monotherapy (Dose Escalation and Expansion)
-
Module B: this compound in Combination with Nivolumab (Dose Escalation and Expansion)[9][10]
The primary objectives were to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of this compound alone and in combination with nivolumab.[1][2][4] Secondary objectives included evaluating the pharmacokinetic (PK) profile and preliminary anti-tumor activity of the combination.[2][4]
Patient Population
Key inclusion criteria for the combination therapy arm included:
-
Age ≥ 18 years.[10]
-
Histologically or cytologically confirmed advanced solid tumor.[10]
-
Documented activating alteration in the RAS-MAPK pathway.[10]
-
ECOG performance status of 0 or 1.[10]
-
At least one measurable lesion not previously irradiated.[10]
Key exclusion criteria included:
-
Prior treatment with an ERK1/2 inhibitor.[10]
-
Active central nervous system (CNS) metastases.[10]
-
Major surgery within 28 days of starting treatment.[10]
Dosing and Administration
The following table summarizes the dosing regimen for the combination therapy arm of the ERASER study.
| Drug | Dose | Route of Administration | Schedule |
| This compound (ATG-017) | Starting at 5 mg, with dose escalation | Oral | Twice daily (BID), continuously for 28 days |
| Nivolumab | 480 mg | Intravenous (IV) infusion | Every 4 weeks (Q4W), on Day 1 of each 28-day cycle |
| Data sourced from ClinicalTrials.gov NCT04305249 and a related press release.[1][9] |
Experimental Protocols
Patient Screening and Enrollment Workflow
References
- 1. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. Antengene Announces Clinical Collaboration with Bristol Myers Squibb to Evaluate ATG-017 in Combination with Opdivo® (nivolumab) in Advanced Solid Tumors - BioSpace [biospace.com]
- 4. antengene.com [antengene.com]
- 5. Antengene Announces First Patient Dosed in the Nivolumab Combination Portion of the Clinical Study Evaluating the ERK1/2 Inhibitor ATG-017 in Patients with Advanced Solid Tumors in the United States [prnewswire.com]
- 6. ERK1/2 Inhibition via the Oral Administration of this compound Alleviates Noise-Induced Hearing Loss While Tempering down the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
Application Notes & Protocols: Experimental Setup for Testing Tizaterkib's Efficacy in Haematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Tizaterkib (formerly AZD0364), a potent and selective ERK1/2 inhibitor, in haematological malignancies. The protocols outlined below describe in vitro and in vivo methodologies to assess the compound's efficacy, mechanism of action, and potential as a therapeutic agent for leukaemias and lymphomas.
Introduction
This compound is an orally bioavailable, highly specific inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] ERK1/2 are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, including haematological malignancies, driving cell proliferation, survival, and differentiation.[4][5] Constitutive activation of the RAS/MAPK pathway, often through mutations in RAS or BRAF genes, is a known oncogenic driver in a subset of these diseases.[3][5] By targeting ERK1/2, this compound offers a therapeutic strategy to block this key signaling cascade.[2][6] These protocols detail the experimental setup for a thorough preclinical assessment of this compound's anti-neoplastic activity in relevant models of haematological cancer.
This compound: Compound Details
| Parameter | Description |
| Compound Name | This compound (AZD0364) |
| Target | Extracellular signal-regulated kinases 1 and 2 (ERK1/2) |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of ERK1 and ERK2.[3] |
| Formulation | For in vitro studies, dissolve in DMSO to create a stock solution (e.g., 10 mM). For in vivo studies, formulate in an appropriate vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water). |
| Storage | Store stock solutions at -20°C or -80°C. |
In Vitro Efficacy Assessment
A panel of human haematological malignancy cell lines should be selected to represent different disease subtypes and genetic backgrounds, particularly with respect to MAPK pathway activation status (e.g., RAS mutations).
| Haematological Malignancy | Cell Line | Relevant Genotype (Example) |
| Acute Myeloid Leukaemia (AML) | OCI-AML3 | NRAS (Q61L) |
| HL-60 | NRAS (Q61L) | |
| THP-1 | NRAS (G12D) | |
| MOLM-13 | FLT3-ITD | |
| Non-Hodgkin Lymphoma (NHL) | Daudi (Burkitt Lymphoma) | MYC translocation |
| Raji (Burkitt Lymphoma) | MYC translocation | |
| SU-DHL-4 (DLBCL, GCB type) | BCL2 translocation | |
| U2932 (DLBCL, ABC type) | BCL2 amplification, CD79B mutation[7] |
Protocol 3.2.1: Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, use U-bottom plates to facilitate cell pelleting.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT after solubilization of formazan crystals) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 3.2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ (e.g., 1x, 2x, and 5x IC₅₀) for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent (if any) and suspension cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3.2.3: Western Blot for Pharmacodynamic Markers
This protocol is for assessing the inhibition of the MAPK pathway.
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours) to assess target engagement. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-RSK (a downstream target of ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy Assessment
The choice of in vivo model is critical for the translational relevance of the study.
| Malignancy | Model Type | Description |
| AML | Patient-Derived Xenograft (PDX) | Engraftment of primary human AML cells into immunodeficient mice (e.g., NSG or NSG-SGM3).[8][9] This model preserves the heterogeneity of the original tumor. |
| NHL | Cell Line-Derived Xenograft (CDX) | Subcutaneous or intravenous injection of human lymphoma cell lines (e.g., Raji, Daudi) into immunodeficient mice.[10][11] |
-
Tumor Implantation:
-
Subcutaneous Model (for Lymphoma): Inject 5-10 x 10⁶ lymphoma cells in Matrigel subcutaneously into the flank of immunodeficient mice.
-
Disseminated Model (for AML/Lymphoma): Inject 1-5 x 10⁶ leukemia or lymphoma cells intravenously via the tail vein.
-
-
Tumor Growth Monitoring:
-
Subcutaneous: Measure tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²)/2.
-
Disseminated: Monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells), body weight changes, and clinical signs.
-
-
Treatment: When tumors are established (e.g., 100-200 mm³ for subcutaneous models or a detectable bioluminescent signal for disseminated models), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally, once or twice daily, based on its pharmacokinetic profile.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): For subcutaneous models, compare tumor volumes between treated and control groups.
-
Survival: Monitor mice for survival and plot Kaplan-Meier survival curves.
-
Pharmacodynamic Assessment: Collect tumor tissue or bone marrow at the end of the study or at specific time points after the last dose to assess target inhibition via Western blot or immunohistochemistry for p-ERK.
-
Data Presentation
| Cell Line | Haematological Malignancy | RAS/BRAF Status | IC₅₀ (nM) ± SD |
| OCI-AML3 | AML | NRAS mutant | |
| HL-60 | AML | NRAS mutant | |
| MOLM-13 | AML | WT | |
| Raji | Burkitt Lymphoma | WT | |
| SU-DHL-4 | DLBCL | WT | |
| Example Data |
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | - | ||
| This compound | 25 mg/kg, QD | |||
| This compound | 50 mg/kg, QD | |||
| Example Data |
Mandatory Visualizations (Graphviz)
Caption: MAPK signaling pathway and the point of inhibition by this compound.
Caption: Overall experimental workflow for evaluating this compound's efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ERK1/2 Inhibitors on the Growth of Acute Leukemia Cells [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of ERK as a therapeutic target in acute myelogenous leukemia A novel ERK inhibitor for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 9. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 10. A novel non-Hodgkin lymphoma murine model closer to the standard clinical scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Tizaterkib (ATG-017) in Combination with Pembrolizumab
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are for research purposes only and are based on the synthesis of publicly available preclinical and clinical data. There is no direct clinical trial data available for the combination of Tizaterkib (ATG-017) and pembrolizumab. The protocol described is a hypothetical construct based on studies of this compound with the PD-1 inhibitor nivolumab and general guidelines for pembrolizumab combination therapies.
Introduction
This compound (ATG-017) is an orally administered, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It targets the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1][2] Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells. By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), pembrolizumab restores the immune system's ability to recognize and attack cancer cells.[3][4][5]
The combination of an ERK inhibitor like this compound with a PD-1 inhibitor such as pembrolizumab is based on a strong preclinical rationale. Inhibition of the MAPK pathway has been shown to modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors.[1][6] Preclinical studies have demonstrated that the combination of an ERK1/2 inhibitor with an immune checkpoint inhibitor can work synergistically to improve anti-tumor efficacy, particularly in models resistant to immune checkpoint inhibitors alone.[7][8]
This document provides a detailed overview of the proposed administration of this compound in combination with pembrolizumab, including signaling pathways, experimental protocols, and relevant clinical data from analogous studies.
Signaling Pathways
This compound (ATG-017) Mechanism of Action
This compound inhibits ERK1 and ERK2, key components of the MAPK/ERK signaling cascade. This pathway is often activated by mutations in upstream proteins like RAS and RAF. By blocking ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Pembrolizumab Mechanism of Action
Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells. This blockade prevents the deactivation of T-cells, thereby enabling them to mount an anti-tumor immune response.
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.
Quantitative Data Summary
The following tables summarize key data from the ERASER clinical trial (NCT04305249), which investigated this compound (ATG-017) as a monotherapy and in combination with nivolumab. This data is presented as an analogue for the proposed this compound and pembrolizumab combination.
Table 1: this compound (ATG-017) Monotherapy Dose Escalation and MTD
| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) |
| 5 mg QD | 1 | 0 | Not Reached |
| 5 mg BID | 3 | 0 | Not Reached |
| 10 mg BID | 3 | 0 | Not Reached |
| 20 mg BID | 7 | 0 | 20 mg BID |
| 30 mg BID | 4 | 2 (Grade 3 acneiform dermatitis, Grade 2 blurred vision) | Exceeded |
| 40 mg BID | 3 | 2 (Grade 3 diarrhea, Grade 3 retinopathy) | Exceeded |
| Data from the first-in-human, dose-escalation phase 1 study of ATG-017 in patients with advanced solid tumors.[9] |
Table 2: Proposed Dosing for this compound (ATG-017) and Pembrolizumab Combination
| Drug | Dose | Route | Frequency | Cycle |
| This compound (ATG-017) | Starting at 5 mg, escalating to 20 mg | Oral | Twice Daily (BID) | Continuous (28-day cycle) |
| Pembrolizumab | 200 mg or 400 mg | Intravenous (IV) | Every 3 weeks or Every 6 weeks | 28-day cycle |
| This compound dosing is based on the ERASER trial with nivolumab.[7] Pembrolizumab dosing is based on standard combination therapy guidelines.[4][10] |
Experimental Protocols
The following protocols are hypothetical and intended for preclinical or early-phase clinical research settings. Strict adherence to institutional guidelines, ethical approvals, and regulatory requirements is mandatory.
Patient Selection Criteria (Hypothetical)
-
Inclusion Criteria:
-
Histologically confirmed advanced or metastatic solid tumors refractory to standard therapies.
-
Documented activating alteration in the RAS-MAPK pathway.
-
Measurable disease as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
-
-
Exclusion Criteria:
-
Prior treatment with an ERK1/2 inhibitor.
-
Active central nervous system (CNS) metastases.
-
Active autoimmune disease or medical conditions requiring immunosuppression.
-
Drug Preparation and Administration
This compound (ATG-017):
-
Administered orally twice daily (approximately 12 hours apart).
-
Should be taken on an empty stomach (no food or drink other than water for 2 hours before and 1 hour after administration).[11]
-
Dose escalation should follow a 3+3 design, starting at 5 mg BID.
Pembrolizumab:
-
Administered as an intravenous infusion.
-
The recommended dose is 200 mg every 3 weeks or 400 mg every 6 weeks.[4]
-
The infusion should be administered over 30 minutes.[12][13]
-
When given on the same day as other therapies, pembrolizumab should be administered first.[4][14]
-
Dilute in 0.9% sodium chloride.[13]
Monitoring and Safety
-
Monitor for treatment-emergent adverse events (TEAEs), with a focus on known toxicities of ERK inhibitors (gastrointestinal, skin, and ocular events) and immune-related adverse events (irAEs) from pembrolizumab.
-
Toxicity will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Regularly assess vital signs, hematology, and blood chemistry.
-
Evaluate liver enzymes, creatinine, and thyroid function at baseline and periodically during treatment.
Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for a clinical study of this compound and Pembrolizumab.
Logical Relationship of Combined Anti-Tumor Effect
Caption: Synergistic anti-tumor activity of this compound and Pembrolizumab.
References
- 1. ERK Inhibition Improves Anti-PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antengene doses first US patient in ATG-017 with nivolumab combination trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Newsroom [antengene.com]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. ERASER - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Pembrolizumab Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Troubleshooting & Optimization
Navigating Gastrointestinal Events with Tizaterkib: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the gastrointestinal adverse events (GI AEs) associated with Tizaterkib (ATG-017), an investigational oral inhibitor of ERK1/2. The information herein is intended to assist researchers in anticipating, mitigating, and troubleshooting these potential side effects during preclinical and clinical development.
I. Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: An experimental animal or clinical trial participant is experiencing diarrhea.
-
Question: What are the initial steps to manage this compound-induced diarrhea?
-
Answer: For mild to moderate diarrhea (Grade 1-2), initial management should focus on supportive care, including adequate hydration and electrolyte replacement. The use of anti-diarrheal agents like loperamide can be considered. For severe (Grade 3) or persistent diarrhea, this compound administration should be interrupted. Once the diarrhea resolves to Grade 1 or baseline, treatment can be resumed at a reduced dose. It is crucial to monitor the subject's hydration status and electrolytes closely.
-
-
Question: When should this compound be discontinued due to diarrhea?
-
Answer: If Grade 3 diarrhea occurs, it is considered a dose-limiting toxicity (DLT).[1] Treatment should be held until the event resolves. For recurrent Grade 3 diarrhea or any Grade 4 diarrhea, discontinuation of this compound should be strongly considered.
-
-
Question: Are there any dietary recommendations for managing diarrhea?
-
Answer: A BRAT (bananas, rice, applesauce, toast) diet may be recommended to help firm up stools. Subjects should be advised to avoid greasy, spicy, and high-fiber foods that can exacerbate diarrhea.
-
Issue 2: A subject is presenting with nausea and/or vomiting.
-
Question: How can nausea and vomiting be managed?
-
Answer: Prophylactic antiemetics can be considered, especially in subjects with a history of chemotherapy-induced nausea and vomiting. For active nausea and vomiting, standard antiemetic agents should be administered. Ensuring the subject takes this compound with food may help mitigate these effects.
-
-
Question: What is the protocol for dose modification in the event of severe nausea/vomiting?
-
Answer: For Grade 3 or persistent Grade 2 nausea/vomiting despite optimal antiemetic therapy, this compound should be held. Once the symptoms improve to Grade 1 or baseline, the treatment can be restarted at a lower dose level.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal adverse events with this compound?
A1: Based on preliminary data from a Phase 1 clinical trial, the most commonly observed treatment-emergent adverse events (TEAEs) with this compound are consistent with other ERK pathway inhibitors and include gastrointestinal, skin, and ocular side effects.[1] Specifically, Grade 3 diarrhea has been reported as a dose-limiting toxicity.[1] Other common GI AEs associated with the broader class of tyrosine kinase inhibitors (TKIs) include nausea and vomiting.[2]
Q2: What is the mechanism behind this compound-induced gastrointestinal toxicity?
A2: this compound is an inhibitor of ERK1 and ERK2, key components of the MAPK signaling pathway. This pathway is crucial for the proliferation and differentiation of intestinal epithelial cells. Inhibition of ERK1/2 may disrupt the normal homeostasis of the gastrointestinal mucosa, leading to adverse events such as diarrhea.
Q3: What is the reported incidence of gastrointestinal adverse events with this compound?
A3: Specific incidence rates for all GI AEs from the this compound Phase 1 trial are not yet publicly available in full. However, the available abstract from the ASCO 2024 presentation indicates that at the 40mg BID dose, 2 out of 3 patients experienced a dose-limiting toxicity, one of which was Grade 3 diarrhea.[1] The maximum tolerated dose (MTD) was established at 20mg BID, a dose at which no DLTs were observed in the 7 patients treated.[1]
Quantitative Data Summary: Dose-Limiting Toxicities (DLTs) in Phase 1 Trial of this compound
| Dose Level | Number of Patients with DLTs / Total Patients | Specific Gastrointestinal DLTs |
| 40mg BID | 2 / 3 | Grade 3 Diarrhea (1 patient) |
| 30mg BID | 2 / 4 | None reported |
| 20mg BID | 0 / 7 | None reported |
Data sourced from a research abstract of the ATG-017 Phase 1 study.[1]
III. Experimental Protocols
Protocol 1: Preclinical Assessment of this compound-Induced Gastrointestinal Toxicity using an In Vitro 3D Intestinal Organoid Model
-
Objective: To evaluate the potential gastrointestinal toxicity of this compound in a physiologically relevant in vitro model.
-
Methodology:
-
Organoid Culture: Human intestinal organoids will be cultured from adult stem cells according to established protocols.
-
This compound Treatment: Organoids will be treated with a range of concentrations of this compound, including clinically relevant exposures. A vehicle control will be included.
-
Toxicity Assessment:
-
Cell Viability: Assessed using assays such as CellTiter-Glo®.
-
Barrier Function: Measured by Transepithelial Electrical Resistance (TEER) in organoids grown on transwell inserts.
-
Morphological Changes: Evaluated using brightfield and confocal microscopy to assess organoid size, budding, and cell death (e.g., using TUNEL staining).
-
-
Data Analysis: IC50 values for cell viability will be calculated. Changes in TEER and morphology will be compared between treated and control groups.
-
Protocol 2: Management of Gastrointestinal Adverse Events in a Phase 1 Clinical Trial Setting
-
Objective: To provide a standardized approach to the management of GI AEs in patients receiving this compound.
-
Methodology:
-
Baseline Assessment: Prior to treatment, a thorough history of baseline bowel habits and any pre-existing gastrointestinal conditions will be documented.
-
Patient Education: Patients will be educated on the potential for GI AEs and instructed to report any symptoms promptly. Dietary advice will be provided.
-
AE Grading: All reported GI AEs will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management Algorithm:
-
Grade 1 Diarrhea: Institute supportive care (oral hydration, dietary modification).
-
Grade 2 Diarrhea: Initiate loperamide. If unresolved within 24-48 hours, hold this compound.
-
Grade 3 Diarrhea: Hold this compound. Provide aggressive supportive care, including intravenous fluids if necessary. Once resolved to Grade ≤1, resume this compound at a reduced dose.
-
Grade 4 Diarrhea: Permanently discontinue this compound.
-
Grade 1-2 Nausea/Vomiting: Administer standard antiemetics.
-
Grade 3 Nausea/Vomiting: Hold this compound. Optimize antiemetic therapy. Once resolved to Grade ≤1, resume this compound at a reduced dose.
-
-
IV. Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for managing this compound-induced GI AEs.
References
Technical Support Center: Ocular and Skin Toxicities Associated with ERK Pathway Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERK pathway inhibitors, including Tizaterkib (also known as AZD-0364 and ATG-017). The information provided is intended to assist in navigating potential ocular and skin toxicities encountered during pre-clinical and clinical research.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential solutions and next steps.
Ocular Toxicities
Question: We are observing retinal abnormalities in our animal models treated with an ERK inhibitor. How can we characterize these findings and determine their relevance?
Answer:
Retinopathy is a known class effect of inhibitors targeting the MAPK pathway, including MEK and ERK inhibitors.[1][2] Proper characterization is crucial for understanding the toxicity profile of your compound.
Recommended Actions:
-
Ophthalmologic Examinations: Conduct regular ophthalmologic examinations in your animal models. This should include slit-lamp biomicroscopy for the anterior segment and indirect ophthalmoscopy for the posterior segment.[3]
-
Advanced Imaging: Utilize non-invasive imaging techniques such as Optical Coherence Tomography (OCT) to visualize and quantify retinal changes like subretinal fluid accumulation.[2][4] Fundus photography can also be used to document retinal lesions.[3][4]
-
Histopathology: For a definitive diagnosis, perform histopathological evaluation of the eyes. This will allow for the microscopic examination of ocular tissues to identify cellular changes and damage.[5]
-
Correlate with Clinical Signs: Observe the animals for any behavioral changes that might indicate vision impairment. However, be aware that many ocular toxicities may be asymptomatic.
Question: An investigator in a clinical trial with this compound is reporting blurred vision. What is the appropriate course of action?
Answer:
Blurred vision is a reported ocular adverse event associated with MEK inhibitors and is anticipated with ERK inhibitors like this compound.[6] Prompt evaluation is necessary.
Recommended Actions:
-
Immediate Ophthalmologic Consultation: The patient should be referred for a comprehensive ophthalmologic evaluation to determine the underlying cause of the blurred vision.
-
Dose Modification: Depending on the severity and the findings of the ophthalmologic exam, a dose reduction or temporary discontinuation of this compound may be warranted.[7]
-
Symptomatic Management: While many cases of ERK inhibitor-associated retinopathy are self-limiting, supportive care may be necessary.[1][2]
Skin Toxicities
Question: Our in-vivo study with an ERK inhibitor is showing a high incidence of skin rash. How can we manage this and continue our study?
Answer:
Skin rash is a very common adverse event with inhibitors of the EGFR/MAPK pathway.[8][9][10] Proactive management can often allow for the continuation of treatment.
Recommended Actions:
-
Grading the Rash: Use a standardized grading system (e.g., CTCAE) to classify the severity of the rash. This will help in determining the appropriate management strategy.
-
Supportive Care: For mild to moderate rashes, supportive care measures are often effective. This includes:
-
Dose Adjustment: In cases of severe or intolerable rash, a dose reduction or interruption of the ERK inhibitor may be necessary.
Question: How can we differentiate between a compound-specific rash and other skin irritations in our animal models?
Answer:
Differentiating a specific from a non-specific skin reaction is key to understanding the compound's safety profile.
Recommended Actions:
-
Control Groups: Ensure your study includes appropriate vehicle control groups to account for any irritation caused by the formulation itself.
-
Histopathological Analysis: A skin biopsy and subsequent histopathological examination can reveal the nature of the inflammatory infiltrate and cellular changes, helping to distinguish a drug-induced rash from a simple irritant dermatitis.
-
Dose-Response Relationship: Evaluate if the incidence and severity of the rash correlate with the dose of the ERK inhibitor. A clear dose-response relationship is indicative of a compound-specific effect.
II. Frequently Asked Questions (FAQs)
Ocular Toxicities
Q1: What are the typical ocular toxicities associated with ERK pathway inhibitors?
A1: Ocular toxicities are a recognized class effect of MEK inhibitors, and similar effects are seen with ERK inhibitors.[1][2] The most characteristic finding is a form of retinopathy, often referred to as MEK-associated retinopathy (MEKAR), which can involve the accumulation of subretinal fluid.[1] Other reported ocular adverse events include blurred vision, halo vision, and in some cases, retinal detachment.[1][2]
Q2: What is the proposed mechanism of ERK inhibitor-associated ocular toxicity?
A2: The exact mechanism is not fully elucidated but is thought to involve the disruption of the MAPK pathway in the retinal pigment epithelium (RPE). This pathway is crucial for the maintenance and survival of RPE cells. Inhibition of this pathway can lead to RPE dysfunction and subsequent fluid accumulation.
Q3: Are the ocular toxicities caused by ERK inhibitors reversible?
A3: In many reported cases, ERK inhibitor-associated retinopathy is self-limiting and resolves without medical intervention, even with continued treatment.[1][2] However, close monitoring is essential as some cases may require dose modification.
Skin Toxicities
Q4: What are the common skin toxicities observed with ERK pathway inhibitors?
A4: The most common skin toxicity is an acneiform (papulopustular) rash.[8][13] Other reported skin-related adverse events include dry skin (xerosis), itching (pruritus), and photosensitivity.[10][13]
Q5: What is the underlying mechanism of ERK inhibitor-induced skin rash?
A5: The MAPK pathway plays a critical role in the normal development and function of the epidermis. Inhibition of this pathway can disrupt keratinocyte proliferation and differentiation, leading to an inflammatory response that manifests as a rash.[10]
Q6: Is there a correlation between the severity of skin rash and the efficacy of the ERK inhibitor?
A6: For some targeted therapies, such as EGFR inhibitors, a correlation between the presence and severity of skin rash and improved clinical efficacy has been observed.[8] This suggests that the rash may be a surrogate marker for target engagement. Further research is needed to determine if this holds true for all ERK inhibitors.
III. Data on Ocular and Skin Toxicities
The following tables summarize the incidence of common ocular and skin toxicities associated with inhibitors of the MAPK pathway. Note that specific data for this compound is limited, and the presented data is largely based on the broader class of MEK and ERK inhibitors.
Table 1: Incidence of Ocular Toxicities with MAPK Pathway Inhibitors
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3/4) | Notes |
| Retinopathy/Chorioretinopathy | Varies by agent (e.g., Ulixertinib: 13.5% of patients exhibited retinopathy)[2] | Generally low | Often asymptomatic and detected on routine ophthalmologic exams. |
| Blurred Vision | Commonly reported | Low | A key symptom that should trigger an ophthalmologic evaluation. |
| Subretinal Fluid | Frequently observed with OCT | N/A | A hallmark of MEK/ERK inhibitor-associated retinopathy.[1][2] |
| Dry Eye | Reported with some MEK inhibitors (2-10%)[14] | Rare | Can be managed with lubricating eye drops. |
Table 2: Incidence of Skin Toxicities with MAPK Pathway Inhibitors
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3/4) | Notes |
| Acneiform Rash | High (e.g., Ulixertinib: 33%)[13] | Up to 19% for all dermatologic AEs with Ulixertinib[13] | The most common skin toxicity. |
| Maculopapular Rash | Common (e.g., Ulixertinib: 27%)[13] | Included in the overall Grade 3 dAEs. | |
| Pruritus (Itching) | Common (e.g., Ulixertinib: 25%)[13] | Included in the overall Grade 3 dAEs. | Can be managed with antihistamines and topical agents. |
| Dry Skin (Xerosis) | Common (e.g., Ulixertinib: 11%)[13] | Included in the overall Grade 3 dAEs. | Managed with emollients. |
IV. Experimental Protocols
Protocol for Assessment of Ocular Toxicity in Animal Models
-
Baseline Examination: Before initiating treatment, perform a baseline ophthalmologic examination on all animals, including slit-lamp biomicroscopy and indirect ophthalmoscopy.
-
Regular Monitoring: Conduct ophthalmologic examinations at regular intervals throughout the study (e.g., weekly or bi-weekly).
-
Advanced Imaging (Optional but Recommended): If abnormalities are suspected, perform OCT to obtain high-resolution images of the retina.
-
Terminal Procedures: At the end of the study, enucleate the eyes and fix them in an appropriate fixative (e.g., Davidson's solution).
-
Histopathology: Process the fixed eyes for histopathological examination. Sections should be stained with Hematoxylin and Eosin (H&E) for microscopic evaluation by a board-certified veterinary pathologist.
Protocol for Assessment of Skin Toxicity in Animal Models
-
Daily Observation: Observe the animals daily for any signs of skin abnormalities, including redness, swelling, and rash.
-
Scoring of Lesions: If skin lesions are observed, score them based on a standardized grading system for severity.
-
Dose Site Evaluation: Pay close attention to the site of administration if the compound is applied topically.
-
Biopsy and Histopathology: In cases of significant or persistent skin lesions, a skin biopsy should be taken for histopathological analysis to characterize the nature of the inflammation and cellular changes.
V. Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
References
- 1. This compound - Antengene Corporation - AdisInsight [adisinsight.springer.com]
- 2. Clinical and Morphologic Characteristics of ERK Inhibitor-Associated Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. Methodologies for Microscopic Characterization of Ocular Toxicity | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound (ATG-017) / AstraZeneca, Antengene [delta.larvol.com]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Skin Toxicities Induced by Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and their Influence on Treatment Adjustments in Lung Cancer Patients | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 10. The incidence and management of cutaneous adverse events of the epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK1/2 Inhibition via the Oral Administration of this compound Alleviates Noise-Induced Hearing Loss While Tempering down the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization and Management of ERK Inhibitor Associated Dermatologic Adverse Events: Analysis from a Nonrandomized Trial of Ulixertinib for Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Overcoming potential resistance mechanisms to Tizaterkib therapy
Welcome to the Tizaterkib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential resistance mechanisms during preclinical and clinical investigations of this compound, a selective inhibitor of ERK1 and ERK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinases ERK1 (MAPK3) and ERK2 (MAPK1). By binding to and inhibiting ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby blocking the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in tumor cell proliferation, survival, and differentiation.[1][2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, based on data from other MAPK pathway inhibitors, several potential mechanisms could be at play:
-
On-target alterations:
-
Bypass pathway activation:
-
Upregulation of upstream receptor tyrosine kinases (RTKs) such as EGFR, HER2, or MET, which can reactivate the MAPK pathway or activate parallel survival pathways like the PI3K/AKT pathway.[3][5][6]
-
Mutations or amplification of other genes within the MAPK pathway upstream of ERK, such as KRAS, NRAS, or BRAF.[1][7]
-
-
Transcriptional reprogramming:
-
Epigenetic changes leading to the expression of pro-survival genes that are independent of the MAPK pathway.
-
Q3: How can I experimentally confirm if my resistant cells have on-target mutations in ERK1/2?
A3: The most direct method is to perform Sanger or next-generation sequencing (NGS) of the coding regions of MAPK1 and MAPK3 in your resistant cell lines compared to the parental, sensitive cells. See the detailed protocol for "Genomic Analysis of Resistant Clones" below.
Q4: What are the first steps to investigate bypass pathway activation?
A4: A phospho-proteomic screen can provide a broad overview of activated signaling pathways in your resistant cells. Alternatively, you can perform immunoblotting for key phosphorylated proteins in common bypass pathways, such as p-EGFR, p-MET, p-AKT, and p-S6. See the "Immunoblotting for Bypass Pathway Activation" protocol for more details.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Gradual increase in IC50 of this compound in cell culture over several passages. | Development of a resistant cell population. | 1. Isolate single-cell clones from the resistant population. 2. Confirm the resistant phenotype in these clones using a cell viability assay. 3. Perform genomic and proteomic analysis on the confirmed resistant clones to identify the mechanism of resistance. |
| No change in p-ERK levels upon this compound treatment in a previously sensitive cell line. | Potential on-target mutation in ERK1/2 preventing drug binding. | 1. Sequence the MAPK1 and MAPK3 genes to check for mutations. 2. Perform an in-vitro kinase assay with recombinant mutant ERK protein to confirm reduced sensitivity to this compound. |
| p-ERK levels are inhibited by this compound, but cells continue to proliferate. | Activation of a bypass signaling pathway (e.g., PI3K/AKT). | 1. Perform immunoblotting for key phosphorylated proteins in alternative survival pathways (p-AKT, p-S6, etc.). 2. Test the efficacy of combination therapy with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor). |
| Variable response to this compound across different patient-derived xenograft (PDX) models. | Intrinsic resistance due to pre-existing genomic alterations or tumor heterogeneity. | 1. Perform baseline genomic and transcriptomic profiling of the PDX models to identify potential resistance markers. 2. Stratify PDX models based on molecular profiles to correlate with this compound sensitivity. |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the cells and add the this compound dilutions.
-
Incubate the plate for a period that allows for at least two cell doublings in the vehicle-treated wells (typically 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Immunoblotting for Bypass Pathway Activation
This protocol is to assess the phosphorylation status of key proteins in potential bypass signaling pathways.
Materials:
-
Parental (sensitive) and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells to ~80% confluency.
-
Treat cells with this compound at a concentration that inhibits p-ERK in the parental line for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to compare the phosphorylation status of proteins between parental and resistant cells.
Genomic Analysis of Resistant Clones
This protocol outlines the steps for identifying potential on-target mutations in MAPK1 and MAPK3.
Materials:
-
Parental and resistant cell line pellets
-
Genomic DNA extraction kit
-
PCR primers flanking the coding regions of MAPK1 and MAPK3
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service or NGS platform
Procedure:
-
Extract genomic DNA from both parental and resistant cell lines using a commercial kit.
-
Amplify the coding exons of MAPK1 and MAPK3 using PCR with high-fidelity polymerase.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
Alternatively, for a broader analysis, perform whole-exome or whole-genome sequencing on the genomic DNA.
Visualizations
Signaling Pathways
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Caption: Potential resistance mechanisms: on-target alterations and bypass pathway activation.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Tizaterkib Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving the ERK1/2 inhibitor, Tizaterkib (ATG-017).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2. ERK1 and ERK2 are terminal kinases in the RAS-MAPK signaling cascade, a pathway that is frequently dysregulated in over 30% of human cancers, often due to mutations in RAS or BRAF genes. By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, thereby suppressing tumor cell proliferation and survival.
Q2: What is the recommended starting dose for in vivo preclinical studies?
A2: Based on preclinical studies in mouse models of noise-induced hearing loss, a dose of 0.5 mg/kg has been identified as the minimum effective dose.[1] However, for oncology studies, higher doses are likely required. In a first-in-human Phase I study (NCT04305249), dose-escalation started from 5 mg QD and went up to 40 mg BID.[2] For initial in vivo efficacy studies in xenograft models, a starting dose range of 10-25 mg/kg daily, administered orally, can be considered, with subsequent dose adjustments based on tolerability and anti-tumor activity.
Q3: What are the common adverse events observed with this compound in clinical trials?
A3: In the Phase I study of this compound in patients with advanced solid tumors, the most commonly observed treatment-emergent adverse events were consistent with other ERK pathway inhibitors. These include gastrointestinal (diarrhea, nausea), skin (acneiform dermatitis, rash), and ocular toxicities (blurred vision, retinopathy).[2] At a dose of 40mg BID, dose-limiting toxicities (DLTs) included grade 3 diarrhea and grade 3 retinopathy.[2] The maximum tolerated dose (MTD) was determined to be 20mg BID.[2]
Q4: How can I monitor the pharmacodynamic effects of this compound in my experiments?
A4: The most direct way to measure the pharmacodynamic effect of this compound is to assess the phosphorylation status of ERK1/2 and its downstream substrates, such as p90 ribosomal S6 kinase (RSK). This can be done using techniques like Western blotting or immunohistochemistry on tumor tissue or peripheral blood mononuclear cells (PBMCs). A significant reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-RSK) would indicate target engagement.
Q5: What are the known mechanisms of resistance to ERK1/2 inhibitors like this compound?
A5: Acquired resistance to ERK1/2 inhibitors can emerge through several mechanisms. These include on-target mutations in the ERK1 or ERK2 genes that prevent drug binding. Additionally, reactivation of the MAPK pathway through upstream alterations or activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can lead to resistance.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Cells are in different growth phases.4. Contamination of cell cultures. | 1. Ensure precise and consistent cell counting and seeding.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Standardize the cell passage number and ensure cells are in the logarithmic growth phase.4. Regularly test for mycoplasma contamination. |
| This compound shows lower than expected potency (high IC50) | 1. Incorrect drug concentration.2. Degradation of the compound.3. Cell line is intrinsically resistant. | 1. Verify the concentration and purity of the this compound stock solution.2. Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.3. Confirm the mutational status of the MAPK pathway in your cell line (e.g., BRAF, RAS mutations). Consider using a positive control cell line known to be sensitive to ERK inhibitors. |
| Observed cytotoxicity at very low concentrations in control cells | 1. Off-target effects of this compound.2. Solvent (e.g., DMSO) toxicity. | 1. Test this compound in a non-cancerous cell line to assess baseline toxicity.2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant tumor growth inhibition | 1. Insufficient drug exposure.2. Sub-optimal dosing schedule.3. Rapid development of resistance.4. Poor oral bioavailability in the animal model. | 1. Perform pharmacokinetic (PK) analysis to determine plasma and tumor drug concentrations.2. Evaluate different dosing schedules (e.g., twice daily vs. once daily, intermittent dosing).3. Analyze tumor samples at the end of the study for resistance mutations or pathway reactivation.4. Consider a different vehicle for oral gavage to improve solubility and absorption. |
| Significant animal weight loss or other signs of toxicity | 1. Dose is too high.2. Off-target toxicity. | 1. Reduce the dose of this compound or switch to an intermittent dosing schedule.2. Monitor for specific toxicities observed in clinical trials (e.g., skin rash, diarrhea) and provide supportive care as needed. Conduct histopathological analysis of major organs at the end of the study. |
| Tumor regrowth after initial response | 1. Acquired resistance. | 1. Biopsy the relapsed tumors and analyze for mechanisms of resistance (e.g., sequencing of ERK1/2, assessing activation of bypass pathways).2. Consider combination therapy with an inhibitor of a potential bypass pathway (e.g., a PI3K inhibitor). |
Data Presentation
Table 1: this compound (ATG-017) Dose Escalation and Toxicities in Phase I Clinical Trial (NCT04305249) [2]
| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Common Treatment-Emergent Adverse Events (TEAEs) |
| 5 mg QD | 1 | None reported | Not specified |
| 5 mg BID | 3 | None reported | Gastrointestinal, skin, and ocular events |
| 10 mg BID | 3 | None reported | Gastrointestinal, skin, and ocular events |
| 20 mg BID (MTD) | 7 | None reported | Gastrointestinal, skin, and ocular events |
| 30 mg BID | 4 | Grade 3 acneiform dermatitis, Grade 2 blurred vision | Gastrointestinal, skin, and ocular events |
| 40 mg BID | 3 | Grade 3 diarrhea, Grade 3 retinopathy | Gastrointestinal, skin, and ocular events |
Table 2: Representative IC50 Values of ERK1/2 Inhibitors in Various Cancer Cell Lines
Note: Specific IC50 values for this compound across a wide panel of cell lines are not publicly available. The following data for other selective ERK1/2 inhibitors are provided as a reference.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ulixertinib (BVD-523) | A375 | Melanoma (BRAF V600E) | 150 | [3] |
| Ulixertinib (BVD-523) | HCT116 | Colorectal Cancer (KRAS G13D) | 200 | [3] |
| SCH772984 | SH-SY5Y | Neuroblastoma | 75 | [3] |
| Ravoxertinib | SH-SY5Y | Neuroblastoma | 97 | [3] |
| LY3214996 | SH-SY5Y | Neuroblastoma | 110 | [3] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of this compound
Objective: To determine the concentration of this compound that inhibits 50% of ERK2 kinase activity.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter and scintillation fluid
Methodology:
-
Prepare serial dilutions of this compound in kinase buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, recombinant ERK2 enzyme, and MBP substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km for ERK2.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation in the vehicle at the desired concentration.
-
Administer this compound orally by gavage to the treatment group(s) at the selected dose and schedule (e.g., 20 mg/kg, once daily). The control group receives the vehicle only.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Mandatory Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting ERK1/2.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Caption: A logical troubleshooting guide for addressing poor in vivo efficacy of this compound.
References
Addressing off-target effects of Tizaterkib in research models
Welcome to the technical support center for Tizaterkib (formerly known as AZD0364 and ATG-017). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in various research models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your results.
This compound is a potent and selective inhibitor of the serine/threonine-protein kinases ERK1 and ERK2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] While developed with high specificity, like many kinase inhibitors, it may exhibit off-target activities, particularly at higher concentrations. Understanding and mitigating these effects is crucial for the correct interpretation of experimental outcomes.
Troubleshooting Guide: Unexpected Experimental Results
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| 1. Inconsistent or unexpected changes in cell phenotype (e.g., proliferation, apoptosis) not correlating with ERK1/2 inhibition. | This compound may be inhibiting other kinases involved in cell growth or survival pathways. At a concentration of 1 µmol/L, this compound has shown activity against kinases such as CDK2, CDK5, ARK5, and ERK7. | - Validate on-target ERK1/2 inhibition: Perform a dose-response experiment and confirm the inhibition of ERK1/2 phosphorylation (p-ERK1/2) and its downstream substrate p90RSK by Western blot. - Perform a kinome-wide selectivity screen: Use an in vitro kinase assay panel to identify other kinases inhibited by this compound at the concentrations used in your experiments. - Use a rescue experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase. |
| 2. Altered cell signaling in pathways other than MAPK/ERK. | This compound may be interacting with kinases in other signaling cascades. | - Perform a Cellular Thermal Shift Assay (CETSA): This can confirm direct binding of this compound to suspected off-target proteins in a cellular context. - Profile downstream signaling: Use antibody arrays or targeted Western blotting to assess the phosphorylation status of key proteins in other relevant signaling pathways (e.g., PI3K/Akt, JAK/STAT). |
| 3. Development of resistance to this compound that is not explained by MAPK pathway reactivation. | Off-target effects may drive resistance by activating compensatory signaling pathways. | - Investigate alternative signaling pathways: Analyze the activity of pathways known to crosstalk with the MAPK pathway. - Sequence key oncogenes: Look for mutations in genes that could activate alternative survival pathways. |
| 4. Discrepancy between in vitro and in vivo (e.g., xenograft) results. | The tumor microenvironment in in vivo models can influence drug response and off-target effects. | - Analyze the tumor microenvironment: Use immunohistochemistry or flow cytometry to assess changes in immune cell infiltration or stromal cell activation in response to this compound treatment. - Establish and test patient-derived xenograft (PDX) models: These models may better recapitulate the complexity of human tumors and provide more clinically relevant data on efficacy and off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a selective inhibitor of ERK1 and ERK2 kinases.[1][2] Its on-target effects are the inhibition of the MAPK/ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and their downstream substrates, such as p90RSK.[3][4] This results in the inhibition of cell proliferation and survival in cancer cells where this pathway is hyperactivated.[1][2]
Q2: What are the known off-target kinases of this compound?
A2: Kinase profiling studies on this compound (as AZD0364) at a concentration of 1 µmol/L have identified several potential off-target kinases. In one screen of 122 kinases, activity (≥80% inhibition) was observed against MEK1, BRAF, c-RAF, CDK2, and ARK5. In a broader panel of 353 kinases, activity was seen against MEK1, COT, BRAF, MEK2, c-RAF, ERK7, CDK2, CDK5, and ARK5.[3][4] It is important to note that the observed activity against MEK1, BRAF, and c-RAF in these assays is likely an artifact of the assay design, which uses ERK2 in the reaction cascade.[3][4]
Q3: How can I determine if the effects I am seeing are due to off-target activity?
A3: A multi-pronged approach is recommended:
-
Dose-response analysis: Correlate the observed phenotype with the IC50 for ERK1/2 inhibition. Effects seen only at much higher concentrations are more likely to be off-target.
-
Use of a structurally unrelated ERK1/2 inhibitor: If a different ERK1/2 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Overexpression of a wild-type or drug-resistant form of a suspected off-target kinase can help determine its role in the observed phenotype.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to other proteins in your cellular model.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is recommended to use the lowest concentration of this compound that effectively inhibits ERK1/2 phosphorylation in your specific cell model. This should be determined empirically by performing a dose-response curve and assessing p-ERK1/2 levels by Western blot. Using concentrations significantly above the IC50 for p-ERK1/2 inhibition increases the likelihood of off-target effects.
Quantitative Data Summary
The following table summarizes the reported biochemical potencies of this compound (formerly AZD0364) against its primary targets and known off-target kinases. This data can help researchers select appropriate concentrations for their experiments and interpret their results.
| Target | Assay Type | IC50 / % Inhibition | Reference |
| ERK1 | Biochemical | Highly potent (specific IC50 not provided in reference) | [3][4] |
| ERK2 | Biochemical | 0.66 nM | [3][4] |
| p-p90RSK (Cellular) | High-content imaging (A375 cells) | 5.73 nM | [3][4] |
| CDK2 | Biochemical | 1 µM | [5] |
| CDK5/p25 | Biochemical | 0.3 µM | [5] |
| CDK5/p35 | Biochemical | 0.3 µM | [5] |
| ARK5 | Biochemical | 0.4 µM | [5] |
| ERK7 | Binding Assay | 0.03 µM | [5] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate and validate potential off-target effects of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the kinase, its specific substrate, and the this compound dilution (or DMSO for control).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (either radiolabeled or as part of a detection system).
-
Incubate for the optimized reaction time (typically 30-60 minutes) at 30°C.
-
Terminate the reaction according to the assay manufacturer's instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the kinase activity by measuring either the incorporation of ³²P into the substrate or the amount of ADP produced.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of this compound to target and off-target proteins in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the protein levels of the target and suspected off-targets by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
Protocol 3: Western Blot for Phospho-ERK1/2
This is a standard protocol to validate the on-target activity of this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal p-ERK levels.
-
Treat cells with a dose range of this compound or DMSO for the desired time.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Logical Relationship
Caption: Relationship between common problems and experimental solutions.
References
Validation & Comparative
A Comparative Clinical Landscape of ERK1/2 Inhibitors: Tizaterkib in Focus
For Immediate Release
In the rapidly evolving landscape of targeted oncology, inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) are emerging as a promising therapeutic strategy for tumors harboring mutations in the RAS/RAF/MEK/ERK signaling cascade. This guide provides a comparative overview of Tizaterkib (ATG-017/AZD0364) and other notable ERK1/2 inhibitors currently in clinical development, with a focus on available clinical trial data, experimental protocols, and mechanism of action.
The Role of ERK1/2 in Oncology
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key oncogenic driver in a multitude of cancers. As the final kinases in this cascade, ERK1 and ERK2 represent a critical node for therapeutic intervention, offering a potential strategy to overcome both primary and acquired resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors).
This compound (ATG-017/AZD0364): A Novel ERK1/2 Inhibitor
This compound is an orally bioavailable, selective inhibitor of ERK1 and ERK2. By binding to and inhibiting the activity of these kinases, this compound prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and pro-survival signals of the MAPK pathway.
A first-in-human, open-label, Phase 1 dose-escalation study (ERASER, NCT04305249) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with refractory advanced solid tumors harboring activating alterations in the RAS-MAPK pathway. The trial established a maximum tolerated dose (MTD) and provided initial insights into the safety and anti-tumor activity of this agent. While the trial was terminated due to a reprioritization of the developer's pipeline, the data presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting offers valuable information for the field.
Comparative Analysis of ERK1/2 Inhibitors in Clinical Trials
To provide a clear comparison, this guide summarizes the available Phase 1 clinical trial data for this compound and other prominent ERK1/2 inhibitors: Ulixertinib (BVD-523), LY3214996, ASTX029, and Ravoxertinib (GDC-0994).
Table 1: Comparison of Phase 1 Efficacy Data for Select ERK1/2 Inhibitors
| Inhibitor | Trial Identifier | Patient Population | Number of Patients (Efficacy Evaluable) | Overall Response Rate (ORR) | Disease Control Rate (DCR) (CR+PR+SD) | Key Tumor Types with Responses |
| This compound (ATG-017) | NCT04305249 | Advanced solid tumors with RAS-MAPK alterations | 21 | 4.8% (1 PR)[1] | 42.8% (1 PR + 8 SD)[1] | Mesonephric-like ovarian adenocarcinoma (KRAS G12V)[1] |
| Ulixertinib (BVD-523) | NCT01781429 | Advanced solid tumors with MAPK mutations | 81 (in dose expansion) | 14% (11 PR) | Not Reported | NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors |
| LY3214996 | NCT02857270 | Advanced cancer | 51 | Tumor regression in 7 patients | Stable disease > 4 months in 4 patients | BRAF-mutant and non-BRAF mutant cancers |
| ASTX029 | NCT03520075 | Relapsed/refractory solid tumors | 76 | 4 PRs | Not Reported | KRAS-mutant NSCLC, KRAS-mutant pancreatic cancer |
| Ravoxertinib (GDC-0994) | NCT01875705 | Advanced solid tumors | 47 | Not Reported | Not Reported | Not Reported |
CR: Complete Response; PR: Partial Response; SD: Stable Disease; NSCLC: Non-Small Cell Lung Cancer.
Table 2: Comparison of Phase 1 Safety Profiles for Select ERK1/2 Inhibitors
| Inhibitor | Recommended Phase 2 Dose (RP2D) / MTD | Common Treatment-Related Adverse Events (TRAEs) | Dose-Limiting Toxicities (DLTs) |
| This compound (ATG-017) | 20mg BID (MTD)[1] | Gastrointestinal, skin, and ocular adverse events[2] | Grade 3 diarrhea, grade 3 retinopathy, grade 3 acneiform dermatitis, grade 2 blurred vision (at doses >20mg BID)[1] |
| Ulixertinib (BVD-523) | 600mg BID (RP2D) | Diarrhea (48%), fatigue (42%), nausea (41%), dermatitis acneiform (31%) | Not specified in provided results |
| LY3214996 | Not specified in provided results | Nausea, vomiting, diarrhea, dermatitis acneiform, fatigue, pruritus, blurred vision | Grade 3 cough and fatigue, G3 dehydration, increased creatinine, G3 increased CPK, G3 rash > 7 days, renal failure |
| ASTX029 | 200mg daily (RDE) | Ocular AEs, nausea, diarrhea, fatigue, rash | Grade 2 central serous retinopathy, grade 3 maculopapular rash |
| Ravoxertinib (GDC-0994) | Not specified in provided results | Not specified in provided results | Not specified in provided results |
BID: Twice daily; MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; RDE: Recommended Dose for Expansion; AEs: Adverse Events.
Experimental Protocols: A Look at Phase 1 Trial Designs
The clinical development of these ERK1/2 inhibitors typically follows a standard Phase 1 dose-escalation design to determine safety, tolerability, and the MTD or RP2D.
This compound (ERASER Trial - NCT04305249) Monotherapy Dose Escalation:
-
Objective: To evaluate the safety, pharmacokinetics, and MTD of this compound in patients with refractory advanced solid tumors.
-
Design: A 3+3 dose-escalation design was employed. Patients with solid tumors harboring activating alterations in the RAS-MAPK pathway were enrolled in sequential cohorts at increasing doses of this compound.
-
Methodology: this compound was administered orally on a continuous dosing schedule. Safety was assessed by monitoring for treatment-emergent adverse events (TEAEs) and DLTs. Efficacy was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Pharmacokinetic parameters were also assessed.[1]
Signaling Pathway Inhibition
All the compared inhibitors target the terminal kinases in the MAPK pathway, ERK1 and ERK2. The intended mechanism is to block the phosphorylation of numerous downstream substrates that are involved in cell cycle progression and survival.
Discussion and Future Directions
The clinical data gathered to date for this compound and other ERK1/2 inhibitors demonstrates a consistent safety profile characterized by manageable gastrointestinal, dermatological, and ocular toxicities. This class of agents has shown preliminary signs of anti-tumor activity in heavily pre-treated patient populations with diverse tumor types harboring MAPK pathway alterations.
The partial response observed with this compound in a patient with a KRAS G12V mutation is encouraging, as KRAS-mutant cancers have historically been challenging to treat. While the overall response rate for this compound in this small Phase 1 study was modest, the achievement of stable disease in over a third of patients suggests a potential for disease control.
Direct cross-trial comparisons are inherently limited by differences in patient populations, study designs, and the small sample sizes of these early-phase trials. However, the collective data suggests that ERK1/2 inhibition is a valid therapeutic strategy. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from these therapies and exploring rational combination strategies to enhance efficacy and overcome resistance. The ongoing investigation of this compound in combination with the immune checkpoint inhibitor nivolumab is a prime example of such a strategy, aiming to leverage potential synergies between MAPK pathway inhibition and immunotherapy.
References
Tizaterkib in Combination with Immunotherapy: A Comparative Guide to Synergistic Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of Tizaterkib (ATG-017), a selective ERK1/2 inhibitor, when combined with immunotherapy for the treatment of cancer. By inhibiting the terminal kinases in the RAS/MAPK signaling pathway, this compound has the potential to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. This document compiles available preclinical data, outlines relevant clinical trial designs, and provides detailed experimental methodologies to support further research and development in this promising area of oncology.
Preclinical Evidence of Synergy: this compound and Anti-PD-L1 Combination
A preclinical study presented at the Society for Immunotherapy of Cancer (SITC) 36th Annual Meeting in 2021 demonstrated a significant synergistic anti-tumor effect when this compound was combined with the anti-PD-L1 antibody, atezolizumab. The study utilized the EL4 syngeneic mouse model, a T-cell lymphoma model.
Quantitative Data Summary
The combination of this compound and atezolizumab resulted in notable improvements in tumor control and immune cell infiltration compared to either treatment alone.
| Parameter | Control (Vehicle + IgG) | This compound Monotherapy | Atezolizumab Monotherapy | This compound + Atezolizumab Combination |
| Tumor Growth Inhibition (TGI) on Day 9 | - | No activity | No activity | 22%[1] |
| Tumor Infiltrating CD8+ T cells (% of CD45+ cells) | 4.17%[1] | 3.81%[1] | 3.23%[1] | 12.92%[1] |
| CD8+/CD4+ T cell Ratio in Tumors | 0.25[1] | 0.32[1] | 0.17[1] | 0.67[1] |
| Tumor Infiltrating Natural Killer (NK) cells | Baseline | No significant change | No significant change | Increased[1] |
Table 1: Preclinical efficacy of this compound and anti-PD-L1 (atezolizumab) combination in the EL4 syngeneic mouse model.[1]
These data suggest that the combination therapy not only inhibits tumor growth but also remodels the tumor microenvironment to be more favorable for an anti-tumor immune response, effectively turning an immunologically "cold" tumor "hot".[2]
Comparison with Other MAPK Pathway Inhibitors
The synergistic effect of inhibiting the MAPK pathway in combination with immunotherapy is not unique to this compound. Preclinical and clinical studies with other ERK inhibitors, as well as upstream MEK inhibitors, have shown similar promising results.
| Inhibitor Class | Specific Agent (Example) | Combination Immunotherapy | Key Findings | Reference |
| ERK Inhibitor | PD0325901 | Anti-PD-1 | Downregulated PD-L1 expression on tumor cells; increased CD3+ T cell infiltration in NSCLC models. | [3] |
| ERK Inhibitor | LY3214996 | Anti-PD-1 | Improved intracranial disease control in melanoma brain metastasis models by amplifying extracranial immune responses. | [4] |
| MEK Inhibitor | Trametinib | Anti-PD-L1 | Enhanced T-cell infiltration and suppressed tumor cell proliferation in KRAS-mutant NSCLC models. |
Table 2: Comparison of synergistic effects of different MAPK pathway inhibitors with immunotherapy.
Proposed Mechanism of Synergistic Action
The preclinical data suggests that this compound enhances the efficacy of immunotherapy through modulation of the tumor microenvironment. The following diagram illustrates the proposed signaling pathway and mechanism of synergy.
Caption: Proposed mechanism of this compound and immunotherapy synergy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. As the specific protocols for the this compound preclinical study are not publicly available, the following are representative methodologies for key experiments.
In Vivo Syngeneic Mouse Model
This protocol describes the general workflow for assessing the in vivo efficacy of combination cancer therapies.
Caption: Workflow for in vivo assessment of this compound and immunotherapy.
Methodology:
-
Cell Culture: EL4 murine T-cell lymphoma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female C57BL/6 mice, aged 6-8 weeks, are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: EL4 cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS). A total of 1 x 10^6 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into four groups: (1) Vehicle + IgG control, (2) this compound, (3) Anti-PD-L1 antibody, and (4) this compound + Anti-PD-L1 antibody. This compound is typically administered orally, while the antibody is given via intraperitoneal injection. Dosing and schedule would be determined by preliminary studies.
-
Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size limit (e.g., 1500-2000 mm³) or show signs of excessive morbidity.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., two-way ANOVA) are performed to compare treatment groups.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol outlines the steps for analyzing the immune cell populations within the tumor microenvironment.
Methodology:
-
Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell subsets. A representative panel could include:
-
Leukocytes: CD45
-
T cells: CD3, CD4, CD8
-
Natural Killer (NK) cells: NK1.1
-
-
Flow Cytometry: Stained cells are acquired on a flow cytometer.
-
Data Analysis: A sequential gating strategy is used to identify and quantify the different immune cell populations.
Caption: Representative gating strategy for TIL analysis by flow cytometry.
Clinical Investigation: The ERASER Trial
The synergistic potential of this compound with immunotherapy was being investigated in the Phase 1 ERASER clinical trial (NCT04305249). This study was designed to evaluate the safety and preliminary efficacy of this compound as a monotherapy and in combination with nivolumab, an anti-PD-1 antibody, in patients with advanced solid tumors and hematological malignancies.
Trial Design:
-
Study Type: Phase 1, multi-center, open-label
-
Arms:
-
Module A: this compound Monotherapy (dose escalation and expansion)
-
Module B: this compound in combination with Nivolumab (dose escalation and expansion)
-
-
Combination Arm Dosing:
-
This compound: Starting at 5 mg BID orally
-
Nivolumab: 480 mg intravenously every 4 weeks
-
Trial Status: This trial was terminated due to a reprioritization of the company's pipeline. As a result, there is no publicly available clinical data on the efficacy of the this compound and nivolumab combination.
Conclusion and Future Directions
The preclinical data strongly support the hypothesis that this compound, an ERK1/2 inhibitor, can act synergistically with immune checkpoint inhibitors to enhance anti-tumor immunity. The observed increase in tumor-infiltrating CD8+ T cells and the improved CD8+/CD4+ ratio provide a clear rationale for this combination. While the termination of the ERASER trial's combination arm is a setback, the compelling preclinical findings warrant further investigation of this compound in combination with immunotherapy. Future studies could explore this combination in other tumor models, investigate the impact on other immune cell populations, and potentially re-initiate clinical evaluation in well-defined patient populations. The detailed methodologies provided in this guide offer a framework for designing and executing such studies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Antengene Presents Compelling Preclinical Data on Two Programs at the Society for Immunotherapy of Cancer (SITC) Annual Meeting on November 12, 2021 [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. The ERK inhibitor LY3214996 augments anti-PD-1 immunotherapy in preclinical mouse models of BRAFV600E melanoma brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of Tizaterkib in tempering the immune response in the cochlea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tizaterkib, a novel ERK1/2 inhibitor, against other therapeutic alternatives for tempering the immune response in the cochlea. The content is based on preclinical data and aims to offer an objective evaluation of performance, mechanism of action, and experimental validation.
Introduction to Cochlear Inflammation and Therapeutic Intervention
The cochlea, once considered an immune-privileged organ, is now understood to possess a dynamic immune system. An overactive inflammatory response, triggered by insults such as acoustic trauma, ototoxic drugs, or autoimmune factors, is a key driver of sensorineural hearing loss.[1][2] This response often involves the activation of the mitogen-activated protein kinase (MAPK) pathway and the infiltration of immune cells like macrophages, leading to synaptic damage and hair cell death.[1][2][3] this compound has emerged as a promising therapeutic candidate by directly targeting this cascade.[1][4]
This compound is a highly specific, orally bioavailable inhibitor of ERK1/2, the final kinases in the MAPK signaling cascade.[1][4][5] Currently undergoing Phase 1 clinical trials for cancer treatment, its potential for repurposing in noise-induced hearing loss (NIHL) has been demonstrated in preclinical models.[1][4] The drug has been shown to not only protect against permanent hearing threshold shifts but also to temper the associated immune response in the cochlea.[1][2][3]
Comparative Analysis of Therapeutic Agents
This section compares this compound with current and investigational therapies for cochlear inflammation, including another MAPK inhibitor (Dabrafenib), an alternative pathway inhibitor (NLRP3 inflammasome inhibitors), and the standard of care (Corticosteroids).
Table 1: Performance and Efficacy Comparison
| Feature | This compound (ERK1/2 Inhibitor) | Dabrafenib (BRAF Inhibitor) | NLRP3 Inflammasome Inhibitors (e.g., MCC950) | Corticosteroids (e.g., Dexamethasone) |
| Primary Target | ERK1/2 Kinases[1][4] | BRAF Kinase (Upstream of ERK)[1] | NLRP3 Inflammasome[6][7][8] | Glucocorticoid Receptor[9] |
| Mechanism | Inhibits phosphorylation cascade leading to cellular stress and inflammation.[1][5] | Inhibits an upstream kinase in the MAPK pathway.[1] | Blocks assembly of the inflammasome, preventing Caspase-1 activation and IL-1β/IL-18 secretion.[7][8][10] | Broad immunosuppression and anti-inflammatory effects.[11][12] |
| Preclinical Efficacy (Hearing Protection) | 20–25 dB SPL protection in NIHL models.[1][2][4] | Protects mice from NIHL.[1] | Alleviates hearing loss in systemic inflammation and CSOM models.[6][7] | Effective in reducing tinnitus and improving hearing in some inflammatory conditions.[9] |
| Effect on Cochlear Immune Cells | Significantly decreases CD45+ (total immune) and CD68+ (macrophage) cells.[1][3][4] | Data suggests modulation of the immune response. | Reduces macrophage infiltration.[6] | General suppression of immune cell activity.[11][13] |
| Administration Route | Oral[1][4] | Oral[14] | Systemic (e.g., injection)[6] | Systemic (Oral, IV) or Local (Intratympanic)[9][12] |
| Known Side Effects / Limitations | Low predicted systemic toxicity at effective doses.[1][4] | Potential for off-target effects and toxicity profiles are a concern with MAPK inhibitors generally.[5] | Specific inhibitors are still largely investigational.[6][10] | Significant side effects with long-term systemic use; intratympanic delivery is invasive.[12][15] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action for this compound and a key alternative pathway targeted by other therapies.
Caption: this compound's mechanism of action via ERK1/2 inhibition in the MAPK pathway.
Caption: The alternative NLRP3 inflammasome pathway targeted by specific inhibitors.
Experimental Protocols
Detailed methodologies are crucial for validating and comparing therapeutic agents. Below are summaries of key experimental protocols used in the preclinical assessment of this compound.
Protocol 1: Mouse Model of Noise-Induced Hearing Loss (NIHL)
-
Objective: To assess the otoprotective effects of this compound against permanent noise-induced hearing threshold shifts.
-
Animal Model: Adult FVB/NJ mice are commonly used as they exhibit reliable permanent threshold shifts after noise exposure.[1]
-
Noise Exposure: Anesthetized mice are exposed to a specific noise band (e.g., 8–16 kHz octave band) at a high intensity (e.g., 100 dB or 106 dB SPL) for a set duration (e.g., 2 hours).[1][2]
-
Drug Administration: this compound is administered orally via gavage at varying doses (e.g., 0.5 mg/kg, 5 mg/kg, 25 mg/kg).[1] Treatment regimens can vary, but a key protocol involves starting administration 24 hours after noise exposure, twice daily for 3 days, to test its therapeutic potential.[1][4][16]
-
Auditory Function Assessment: Auditory Brainstem Response (ABR) is measured at baseline (before noise) and at a final time point (e.g., 14 days post-noise) to determine permanent threshold shifts across different frequencies (e.g., 8, 16, and 32 kHz).[1] ABR wave 1 amplitude is also analyzed as a functional correlate of cochlear synaptopathy.[1]
Protocol 2: Immunohistochemical Analysis of Cochlear Immune Cells
-
Objective: To quantify the effect of this compound on the infiltration of immune cells into the cochlea following acoustic trauma.
-
Tissue Preparation: Following the NIHL protocol and a defined post-treatment period (e.g., 4-6 days post-noise), mice are sacrificed, and cochleae are harvested and fixed.[1][3]
-
Immunostaining: Whole-mount preparations of the cochlear sensory epithelium are permeabilized and stained with specific antibodies.
-
Quantification and Imaging: Confocal microscopy is used to capture images of the stained cochleae. The number of CD45-positive and CD68-positive cells are counted in defined regions of the cochlea to allow for statistical comparison between treatment and control groups.[1][3]
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound in a mouse model of NIHL.
Conclusion and Future Directions
The preclinical evidence strongly supports the role of this compound in tempering the cochlear immune response following acoustic injury.[1][2][3] Its high specificity for ERK1/2, oral bioavailability, and efficacy when administered in a therapeutically relevant window make it a compelling candidate for treating noise-induced hearing loss.[1][4] Compared to the broad immunosuppression of corticosteroids, this compound offers a targeted approach.[1][13] While it shares a common pathway with other MAPK inhibitors like dabrafenib, its specific targeting of ERK1/2 may offer a more efficient and less toxic profile.[1] Furthermore, its mechanism is distinct from therapies targeting other inflammatory pathways, such as the NLRP3 inflammasome, providing multiple avenues for drug development in the hearing loss space.[7][8]
Future research should focus on direct, head-to-head comparisons of this compound with these alternatives in standardized models of cochlear injury. Investigating its efficacy in other models of inflammatory hearing loss, such as autoimmune inner ear disease, and progressing through clinical trials will be critical to validating its role as a future therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. ERK1/2 Inhibition via the Oral Administration of this compound Alleviates Noise-Induced Hearing Loss While Tempering down the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK1/2 Inhibition Alleviates Noise-Induced Hearing Loss While Tempering Down the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK1/2 Inhibition via the Oral Administration of this compound Alleviates Noise-Induced Hearing Loss While Tempering down the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic effect of NLRP3 inhibition on hearing loss induced by systemic inflammation in a CAPS-associated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the NLRP3 inflammasome in cochlear macrophages protects against hearing loss in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the NLRP3 inflammasome in cochlear macrophages protects against hearing loss in chronic suppurative otitis media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tinnitusjournal.com [tinnitusjournal.com]
- 10. pnas.org [pnas.org]
- 11. enthealth.org [enthealth.org]
- 12. escholarship.org [escholarship.org]
- 13. Drugs affecting the inner ear. A review of their clinical efficacy, mechanisms of action, toxicity, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tingtherapeutics.com [tingtherapeutics.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
Comparative analysis of Tizaterkib (AZD 0364) and its predecessors
A Comparative Analysis of Tizaterkib (AZD0364) and Other Small Molecule Inhibitors
This guide provides a comparative analysis of this compound (AZD0364), a selective ERK1/2 inhibitor, and its predecessor, Ulixertinib. Additionally, to provide a broader context within the landscape of targeted cancer therapies, this guide also includes a comparative overview of two notable Bromodomain and Extra-Terminal (BET) inhibitors, AZD5153 and Pelabresib. This dual focus aims to offer researchers, scientists, and drug development professionals a clear understanding of the distinct and convergent roles of these molecules in their respective signaling pathways.
This compound is an orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 (ERK1) and 2 (ERK2)[1]. As a key component of the mitogen-activated protein kinase (MAPK) pathway, the ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival[2]. In contrast, AZD5153 and Pelabresib are part of a class of drugs that target BET proteins, which are epigenetic readers that regulate gene transcription[3][4]. By presenting these inhibitors side-by-side, this guide highlights the different therapeutic strategies of targeting signal transduction pathways versus epigenetic mechanisms.
Comparative Analysis of ERK1/2 Inhibitors
This compound (AZD0364) and its predecessor Ulixertinib (BVD-523) both target the terminal kinases in the MAPK pathway, ERK1 and ERK2. The following tables summarize their performance based on available preclinical data.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Reference Compound |
| This compound (AZD0364) | ERK2 | 0.6 nM | 5.7 nM (p-p90RSK in A375 cells) | N/A |
| Ulixertinib (BVD-523) | ERK2 | <0.3 nM | 180 nM (A375 cell proliferation) | N/A |
Comparative Analysis of BET Inhibitors
AZD5153 and Pelabresib (CPI-0610) are inhibitors of the BET family of proteins, primarily targeting BRD4. Their performance characteristics are summarized below.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Reference Compound |
| AZD5153 | Full-length BRD4 | 5 nM | 1.7 nM (BRD4 foci disruption in U2OS cells) | N/A |
| Pelabresib (CPI-0610) | BRD4-BD1 | 39 nM | Not directly reported, but reduces viability of MM cells in a dose-dependent manner. | N/A |
Experimental Protocols
In Vitro Kinase/Binding Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This assay measures the binding of inhibitors to the bromodomains of BRD4.
-
Reagents: Terbium-labeled donor, dye-labeled acceptor, purified BRD4 protein (e.g., BD1 or BD1+BD2), biotinylated histone peptide substrate, and assay buffer.
-
Procedure:
-
A mixture of the terbium-labeled donor, dye-labeled acceptor, BRD4 protein, and the biotinylated substrate is prepared.
-
The test inhibitor at various concentrations is added to this mixture in a 384-well plate.
-
The plate is incubated for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Fluorescence intensity is measured using a microplate reader capable of TR-FRET. The signal is proportional to the amount of BRD4 bound to the substrate.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Kinase Activity
This assay is used to measure the phosphorylation of a substrate by a kinase.
-
Reagents: Biotinylated substrate peptide, anti-phosphoserine or anti-phosphotyrosine antibody, streptavidin-coated donor beads, and protein A-coated acceptor beads.
-
Procedure:
-
The kinase reaction is performed by incubating the kinase, substrate, and ATP in an appropriate buffer.
-
The reaction is stopped, and the AlphaLISA reagents are added. The biotinylated substrate binds to the streptavidin-coated donor beads, and the phosphorylated substrate is recognized by the anti-phospho antibody, which in turn is captured by the protein A-coated acceptor beads.
-
When the donor and acceptor beads are in close proximity, a luminescent signal is generated upon excitation.
-
The signal is measured using an AlphaScreen-capable plate reader. The intensity of the signal is proportional to the kinase activity.
-
Cellular Assays
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Reagents: CellTiter-Glo® Reagent.
-
Procedure:
-
Cells are plated in a multiwell plate and treated with the test compound at various concentrations for a specified period (e.g., 72 hours)[5].
-
The plate and its contents are equilibrated to room temperature[6].
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well[6].
-
The contents are mixed to induce cell lysis[5].
-
The plate is incubated to stabilize the luminescent signal[5].
-
Luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.
-
Western Blot for Phospho-ERK (pERK) Detection
This method is used to detect the phosphorylation status of ERK1/2 in cells.
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation[7].
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF)[8].
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK)[8].
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate[9]. The membrane can be stripped and re-probed for total ERK to normalize the pERK signal[10].
-
Signaling Pathway and Experimental Workflow Diagrams
ERK1/2 Signaling Pathway
Caption: The ERK1/2 signaling cascade.
BET Protein Mechanism of Action
Caption: Mechanism of BET protein inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for inhibitor comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking Tizaterkib's Safety Profile Against Other Small Molecule Inhibitors of the MAPK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Introduction
Tizaterkib (ATG-017) is an orally administered, potent, and highly selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling cascade, the inhibition of ERK1/2 presents a promising therapeutic strategy for tumors harboring activating mutations in the RAS-MAPK pathway. This guide provides a comparative analysis of the safety profile of this compound against other small molecule inhibitors targeting the MAPK/ERK pathway, including other ERK1/2 inhibitors and MEK inhibitors. The information is compiled from publicly available clinical trial data and presented to aid in the objective evaluation of these therapeutic agents.
The MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS. This compound and its comparators aim to abrogate this aberrant signaling by targeting key kinases within this cascade.
Comparative Safety Profile of this compound and Other MAPK/ERK Pathway Inhibitors
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) observed in clinical trials of this compound and selected ERK1/2 and MEK inhibitors. Data is presented for all grades and for severe (Grade ≥3) events, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Safety Profile of ERK1/2 Inhibitors
| Adverse Event | This compound (ATG-017)¹ | Ulixertinib (BVD-523)² | Ravoxertinib (GDC-0994)³ |
| Any Adverse Event | 100% | 93% | Not Reported |
| Grade ≥3 AEs | 66.7% (SAEs) | 41% | Not Reported |
| Gastrointestinal | |||
| Diarrhea | Common | 48% (All), <5% (Gr ≥3) | Common |
| Nausea | Common | 41% (All), <5% (Gr ≥3) | Common |
| Vomiting | Common | Not Reported | Common |
| Dermatologic | |||
| Rash (Acneiform) | Common (DLT at 30mg) | 31% (All), <5% (Gr ≥3) | Common (DLT at 600mg) |
| Pruritus | Not Reported | 25% (All) | Not Reported |
| Dry Skin | Not Reported | 11% (All) | Not Reported |
| Ocular | |||
| Retinopathy/Blurred Vision | Common (DLT at 40/30mg) | Not Reported | Not Reported |
| Constitutional | |||
| Fatigue | Not Reported | 42% (All), <5% (Gr ≥3) | Common |
¹Data from a Phase 1, first-in-human, dose-escalation study in patients with advanced solid tumors.[1] Common TEAEs were consistent with other ERK pathway inhibitors. At 40mg BID, 2 of 3 patients experienced a dose-limiting toxicity (DLT) (grade 3 diarrhea and grade 3 retinopathy). At 30mg BID, 2 of 4 patients experienced a DLT (grade 3 acneiform dermatitis and grade 2 blurred vision).[1] ²Data from a Phase 1 dose-escalation and expansion study in patients with MAPK mutant advanced solid tumors. ³Data from a Phase 1 dose-escalation study in patients with advanced solid tumors. The most common drug-related adverse events were diarrhea, rash, nausea, fatigue, and vomiting.
Table 2: Safety Profile of MEK Inhibitors
| Adverse Event | Selumetinib⁴ | Trametinib⁵ | Binimetinib⁶ |
| Any Adverse Event | 100% | ~98% | 100% |
| Grade ≥3 AEs | 28% | 36% | 68% |
| Gastrointestinal | |||
| Diarrhea | 62.5% (All) | 43% (All) | 40% (All) |
| Nausea | Common | 36% (All) | 29% (All) |
| Vomiting | 54.5% (All) | Not Reported | 21% (All) |
| Dermatologic | |||
| Rash (Acneiform) | Common | 57% (All) | 35% (All) |
| Pruritus | Common | 10% (All) | Not Reported |
| Dry Skin | Common | 11% (All) | Not Reported |
| Ocular | |||
| Retinopathy/Blurred Vision | Common | ~9% (All) | Common |
| Constitutional | |||
| Fatigue | Common | 36% (All) | 22% (All) |
| Pyrexia | Common | Common | Not Reported |
| Cardiovascular | |||
| Decreased Ejection Fraction | Common | ~7% (All) | Common |
| Hypertension | Not Reported | 15% (All) | Not Reported |
| Musculoskeletal | |||
| CPK Elevation | Common | Not Reported | 42% (All) |
⁴Data from the SPRINT Phase II study in pediatric patients with neurofibromatosis type 1 and inoperable plexiform neurofibromas. ⁵Data from clinical trials in patients with BRAF V600E/K-mutant metastatic melanoma. ⁶Data from the COLUMBUS Phase 3 study in patients with NRAS-mutant melanoma.
Experimental Protocols for Key Safety Assessments
The safety and tolerability of small molecule kinase inhibitors are rigorously evaluated throughout their development, from preclinical studies to all phases of clinical trials. Below are outlines of typical experimental protocols for key safety assessments.
Preclinical Toxicology Studies
-
Objective: To identify potential target organs of toxicity, determine a safe starting dose for human trials, and understand the dose-response relationship.
-
Methodology:
-
In Vitro Assays: A panel of in vitro toxicology assays is often conducted early to assess compound safety. These may include genetic toxicity assays (e.g., AMES test, in vitro micronucleus assay), cytotoxicity assays in various cell lines, and specific assays for off-target effects (e.g., hERG channel assay for cardiac risk).
-
In Vivo Studies: Conducted in at least two species (one rodent, one non-rodent).
-
Dose-Range Finding Studies: Single-dose or short-term repeat-dose studies to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Administration of the drug for longer durations (e.g., 28 or 90 days) to evaluate the toxicological profile upon repeated exposure. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
-
-
Safety Pharmacology Studies: To assess the effects on major physiological systems, including cardiovascular, respiratory, and central nervous systems.
-
Clinical Trial Safety Monitoring
-
Objective: To monitor, identify, and manage adverse events in human subjects, ensuring patient safety and determining the recommended dose and schedule for later-phase trials.
-
Methodology:
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit and graded for severity according to the Common Terminology Criteria for Adverse Events (CTCAE). Serious Adverse Events (SAEs) are reported to regulatory authorities within a specified timeframe.
-
Laboratory Assessments: Regular monitoring of hematology, serum chemistry, and urinalysis to detect any drug-induced abnormalities.
-
Cardiovascular Monitoring:
-
Electrocardiograms (ECGs): Performed at baseline and at regular intervals throughout the trial to monitor for changes in heart rate, rhythm, and intervals (e.g., QTc).
-
Echocardiograms (ECHOs) or Multi-Gated Acquisition (MUGA) Scans: To assess left ventricular ejection fraction (LVEF) at baseline and periodically, especially for drugs with a known or suspected risk of cardiotoxicity.
-
-
Ophthalmologic Examinations: For inhibitors of the MAPK/ERK pathway, which are known to have ocular toxicities, baseline and regular on-treatment ophthalmologic examinations are crucial. These typically include visual acuity testing, slit-lamp examination, and fundoscopy.
-
Dermatologic Assessments: Regular skin examinations to monitor for rashes, dry skin, and other dermatologic toxicities. Standardized grading scales are used, and management protocols are often in place.
-
Conclusion
This compound, as a selective ERK1/2 inhibitor, demonstrates a safety profile with adverse events that are generally consistent with its mechanism of action and the class of MAPK/ERK pathway inhibitors. The most common toxicities observed are gastrointestinal, dermatologic, and ocular in nature. Direct comparison with other ERK1/2 and MEK inhibitors reveals both overlapping and distinct safety considerations. A thorough understanding of these safety profiles, supported by robust preclinical and clinical safety monitoring protocols, is essential for the continued development and optimal clinical application of this compound and other inhibitors in this class. Further data from ongoing and future clinical trials will provide a more comprehensive understanding of this compound's long-term safety and tolerability.
References
Safety Operating Guide
Navigating the Safe Disposal of Tizaterkib: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed framework for the proper disposal of "Tizaterkib," a placeholder name for a chemical or pharmaceutical compound. The following procedures are based on established best practices for hazardous and non-hazardous waste management and should be adapted to the specific properties outlined in the compound's Safety Data Sheet (SDS).
Core Principles of Chemical Disposal
The disposal of any chemical, including this compound, must adhere to local, state, and federal regulations.[1][2] The primary goal is to minimize environmental contamination and ensure the safety of all personnel. Always consult the material's specific Safety Data Sheet (SDS) for detailed handling and disposal instructions.[3]
Step-by-Step Disposal Procedures
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It will provide information on the chemical's hazards, composition, and specific disposal considerations.
-
Waste Identification and Segregation:
-
Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[2] Hazardous waste is typically categorized based on its ignitability, corrosivity, reactivity, or toxicity.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[3] Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3]
-
-
Containerization and Labeling:
-
Use appropriate, leak-proof, and chemically compatible containers for waste collection.
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and a description of its components and concentrations.
-
-
Engage a Licensed Waste Disposal Contractor: All chemical waste, especially hazardous waste, must be disposed of through a licensed and certified waste disposal contractor.[1][4][5] Your institution's EHS department will have established procedures for this.
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using an appropriate absorbent material such as sand, earth, or vermiculite.[1][4]
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[4]
-
Ventilate the area and decontaminate the spill site.[6]
-
Quantitative Data for Waste Management
While specific quantitative data for this compound is not available, the following table provides an example of how to structure such information for any given chemical compound based on its SDS.
| Parameter | Value | Units | Regulatory Guideline |
| RCRA Hazardous Waste Code | (e.g., D001) | - | EPA |
| Reportable Quantity (RQ) | (e.g., 100) | lbs (kg) | CERCLA |
| Concentration Limit for Sewer Disposal | (e.g., <10) | mg/L | Local POTW |
| LD50 (Oral, Rat) | (e.g., 500) | mg/kg | GHS |
Experimental Protocol: Waste Characterization
To ensure proper disposal, a waste characterization protocol may be necessary if the waste stream containing this compound is complex.
Objective: To determine the hazardous characteristics of the this compound waste stream.
Methodology:
-
Sample Collection: Collect a representative sample of the waste stream in a clean, compatible container.
-
pH Analysis: Use a calibrated pH meter to determine the corrosivity of the sample. A pH of ≤ 2 or ≥ 12.5 typically indicates a corrosive hazardous waste.
-
Flash Point Test: Use a Pensky-Martens closed-cup tester to determine the flash point. A flash point of < 140°F (60°C) indicates an ignitable hazardous waste.
-
Toxicity Characteristic Leaching Procedure (TCLP): If the waste contains specific toxic chemicals listed by the EPA, a TCLP test may be required to determine if they leach above regulatory limits.
-
Reactivity Test: Assess the potential for the waste to react violently with water, form explosive mixtures, or release toxic gases. This is often based on the known chemistry of the constituents.
-
Documentation: Record all results and compare them to the RCRA hazardous waste characteristics to make a final waste determination.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
